Ethyl 5-butoxy-1,3-oxazole-2-carboxylate
Description
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
ethyl 5-butoxy-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-3-5-6-14-8-7-11-9(15-8)10(12)13-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
BPRXGINZABSLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CN=C(O1)C(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate
The following technical guide details the synthesis of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate , a critical heterocyclic scaffold used in the development of HIV integrase inhibitors and other bioactive agents.
Executive Summary
Target Molecule: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate
CAS Registry Number: (Related analogs: 1159977-XX-X)
Core Application: Intermediate for HIV integrase inhibitors (e.g., naphthyridine carboxamides) and vitamin B6 analogs.[1]
Synthetic Strategy: Modified Robinson-Gabriel cyclodehydration of an
This guide presents a robust, scalable 3-step protocol designed for high purity (>98%) and reproducibility. The pathway utilizes readily available commodity chemicals—glycine,
Retrosynthetic Analysis
The oxazole core is constructed via the cyclodehydration of an
-
Disconnection: The C2–N3 and C5–O1 bonds are formed during cyclization.
-
Precursor: Butyl
-(ethoxyoxalyl)glycinate .ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
The ethoxyoxalyl moiety (
) provides the C2-carboxylate functionality.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
The glycine butyl ester moiety (
) provides the nitrogen atom, the C4/C5 carbons, and the C5-butoxy group.
-
Caption: Retrosynthetic disconnection showing the origin of the C2 and C5 substituents.
Experimental Protocol
Step 1: Synthesis of Glycine -Butyl Ester Hydrochloride
Objective: Convert glycine to its
Reagents:
-
Glycine (1.0 equiv)[1]
-
-Butanol (10.0 equiv, acts as solvent)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Thionyl Chloride (
) (1.2 equiv)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Procedure:
-
Setup: Equip a 1L round-bottom flask with a reflux condenser and a drying tube (
). -
Addition: Charge the flask with
-butanol and cool to 0°C. Add thionyl chloride dropwise (exothermic). -
Reaction: Add glycine portion-wise. Heat the mixture to reflux (approx. 118°C) for 4–6 hours until the solution becomes clear.
-
Workup: Concentrate the mixture under reduced pressure to remove excess butanol.
-
Crystallization: Triturate the residue with diethyl ether/hexane to precipitate the hydrochloride salt. Filter and dry under vacuum.[2][3][4]
-
Yield Expectation: >90% (White crystalline solid).
-
Step 2: Formation of Butyl -(ethoxyoxalyl)glycinate
Objective: Acylate the amine with ethyl oxalyl chloride to form the acyclic precursor. Reaction Type: Schotten-Baumann Acylation.[1]
| Reagent | Equiv.[1][2][3][5][6][7] | Role |
| Glycine | 1.0 | Nucleophile |
| Ethyl chlorooxoacetate | 1.1 | Electrophile |
| Triethylamine ( | 2.2 | Base (scavenges HCl) |
| Dichloromethane (DCM) | Solvent | Medium |
Procedure:
-
Solvation: Suspend Glycine
-butyl ester HCl in anhydrous DCM (0.5 M concentration) and cool to 0°C. -
Base Addition: Add triethylamine (2.2 equiv) dropwise.[1] The mixture will become a slurry (formation of
). -
Acylation: Add ethyl chlorooxoacetate (ethyl oxalyl chloride) dropwise over 30 minutes, maintaining temperature <5°C.
-
Completion: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane).
-
Workup: Wash the organic layer with water (
), 1M HCl (mild wash to remove amine), and brine. Dry over and concentrate.-
Product: Colorless to pale yellow oil.[1] Used directly in the next step.
-
Step 3: Cyclodehydration to Ethyl 5-butoxy-1,3-oxazole-2-carboxylate
Objective: Chemoselective cyclization of the
Reagents:
-
Butyl
-(ethoxyoxalyl)glycinate (1.0 equiv)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Phosphorus Oxychloride (
) (1.5 equiv)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Triethylamine (
) (3.0 equiv)[8]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Toluene or Chloroform (Solvent)[1]
Procedure:
-
Preparation: Dissolve the intermediate from Step 2 in Toluene (0.3 M). Add triethylamine (3.0 equiv).[1][8]
-
Activation: Cool to 0–5°C. Add
dropwise. (Caution: Exothermic).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Cyclization: Heat the mixture to 70–80°C for 4–6 hours. The solution typically turns deep yellow/orange.
-
Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly into ice-cold saturated
solution.-
Note: 5-Alkoxyoxazoles are acid-sensitive. Ensure the aqueous phase remains basic (pH > 8) during the quench.
-
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.
Purification:
-
Method: High-vacuum distillation is preferred due to the potential instability of the alkoxy group on acidic silica gel.
-
Alternative: Flash chromatography on neutral alumina or silica gel pre-treated with 1% triethylamine.
-
Characterization:
-
Appearance: Pale yellow oil or low-melting solid.[1]
-
1H NMR (CDCl3):
6.45 (s, 1H, C4-H), 4.42 (q, 2H, ), 4.15 (t, 2H, -Bu), 1.8 (m, 2H), 1.5 (m, 2H), 1.4 (t, 3H), 0.95 (t, 3H).
-
Mechanistic Insight & Signaling Pathway
The transformation relies on the Robinson-Gabriel synthesis variant tailored for esters.[1] Unlike
Caption: Mechanistic flow of the POCl3-mediated cyclodehydration.
Troubleshooting & Stability
-
Moisture Sensitivity: The
reaction must be strictly anhydrous. Moisture hydrolyzes the activating agent and the intermediate imidoyl chloride. -
Acid Sensitivity: The 5-butoxy group is an enol ether acetal.[1] Exposure to aqueous acid (e.g., during workup) hydrolyzes it to the lactone or ring-opens the oxazole. Always use buffered workups.
-
Regioselectivity: The use of ethyl oxalyl chloride ensures the 2-carboxylate. If the starting amine were an
-aminoketone, the regiochemistry would differ.
References
-
Patent US 7,741,315 B2 . HIV Integrase Inhibitors. (Describes the use of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate as a starting material on a 44.5g scale). Link
-
Patent CN 102060801 B . Method for synthesizing 5-alkoxy-substituted oxazole compound. (Describes the general synthesis of 5-alkoxyoxazole-2-carboxylates using triphosgene/TEA). Link
- Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.
-
Organic Syntheses, Coll. Vol. 5, p. 251 . Glycine t-Butyl Ester.[1][2] (General procedure for amino acid esterification). Link[1]
Sources
- 1. Ethyl 5-oxooxolane-2-carboxylate | C7H10O4 | CID 305551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]
- 4. ETHYL 5-ACETYLISOXASOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate
This technical guide provides a comprehensive analysis of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate , a specialized heterocyclic intermediate critical in the synthesis of HIV integrase inhibitors.
Chemical Identity & Core Profile
Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a functionalized oxazole derivative characterized by an ethyl ester at the C2 position and a butoxy ether group at the C5 position. This specific substitution pattern renders the oxazole ring electron-rich at C4, facilitating subsequent electrophilic substitutions or cycloaddition reactions essential for building complex pharmacophores.
| Property | Technical Specification |
| CAS Number | 865300-23-8 |
| IUPAC Name | Ethyl 5-butoxy-1,3-oxazole-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 213.23 g/mol |
| Appearance | Oil / Low-melting solid |
| Solubility | Soluble in DCM, EtOAc, Acetonitrile; sparingly soluble in water. |
| Key Application | Intermediate for HIV Integrase Inhibitors (e.g., Naphthyridine carboxamides) |
Structural Significance
The 1,3-oxazole scaffold serves as a bioisostere for amide bonds and aromatic rings in medicinal chemistry. The 5-butoxy group acts as a lipophilic electron-donating group (EDG), modulating the electronic density of the ring, while the 2-carboxylate provides a handle for further derivatization (e.g., hydrolysis to acid, conversion to amides, or heterocycle formation).
Synthesis Protocol & Mechanism
The industrial-scale preparation of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate typically follows a Robinson-Gabriel-type cyclodehydration strategy, starting from simple amino acid derivatives. The following protocol is adapted from patent literature (US 7,741,315 B2) for high-purity synthesis.
Retrosynthetic Analysis
The oxazole core is constructed by cyclizing an
Step-by-Step Methodology
Step 1: Preparation of Glycine Butyl Ester Hydrochloride
-
Reagents: Glycine, n-Butanol, Thionyl Chloride (
). -
Protocol: Suspend glycine in n-butanol. Add
dropwise (exothermic). Heat to 70°C overnight. -
Mechanism: Acid-catalyzed Fischer esterification. The butyl group is installed early to serve as the eventual 5-alkoxy substituent.
-
Workup: Concentrate under vacuum; triturate with heptane/EtOAc to yield a white solid.
Step 2: Acylation with Diethyl Oxalate
-
Reagents: Glycine butyl ester HCl, Triethylamine (TEA), Diethyl Oxalate.[1]
-
Protocol: Mix the ester salt with TEA and diethyl oxalate in ethanol. Heat at 50°C for 3 hours.
-
Mechanism: Nucleophilic acyl substitution. The amine of the glycine ester attacks the oxalate ester, forming the Butyl N-ethoxy(oxo)acetylglycinate intermediate.
-
Workup: Aqueous wash (DCM/Water extraction), dry over
, and concentrate.[1] Purify via silica chromatography (Heptane/EtOAc).
Step 3: Cyclodehydration to Oxazole
-
Reagents: Butyl N-ethoxy(oxo)acetylglycinate, Phosphorus Pentoxide (
), Acetonitrile.[1][2] -
Protocol: Dissolve the intermediate in acetonitrile. Add
in portions (maintain temp < 60°C). Heat at 60°C for 1 hour. -
Mechanism:
acts as a potent dehydrating agent. It activates the amide carbonyl oxygen, facilitating intramolecular nucleophilic attack by the ester carbonyl oxygen (or enol), followed by aromatization to the oxazole ring. -
Workup: Quench with water at 20°C. Extract with DCM. Wash with saturated
.[3]
Synthesis Workflow Visualization
Figure 1: Synthetic pathway for Ethyl 5-butoxy-1,3-oxazole-2-carboxylate involving esterification, acylation, and P2O5-mediated cyclization.[4]
Analytical Profiling
Validation of the synthesized compound is performed using proton NMR and Mass Spectrometry. The following data corresponds to the purified product.
| Technique | Observed Signals / Data | Interpretation |
| H-4 Proton : Characteristic singlet of the oxazole ring. | ||
| Ethyl Ester ( | ||
| Butoxy ( | ||
| Butoxy ( | ||
| Butoxy ( | ||
| Ethyl Ester ( | ||
| Butoxy ( | ||
| LC-MS (ESI) | m/z = 214.1 | Consistent with Molecular Weight of 213.23. |
Applications in Drug Development
This compound is a "privileged structure" in the synthesis of HIV Integrase Inhibitors . Specifically, it is used to construct tricyclic hydroxy-polyhydro-2,6-naphthyridine dione scaffolds.
Mechanism of Action in Synthesis
In the context of HIV inhibitor synthesis (e.g., Patent US 7,741,315), this oxazole reacts with dihydropyridinone derivatives via a Diels-Alder or condensation-type pathway to form the naphthyridine core. The oxazole ring acts as a masked diene or electrophile that, upon reaction and subsequent rearrangement, builds the tricyclic system required for binding to the viral integrase enzyme.
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis; exclude moisture.
-
Hazards: Treat as a potential irritant.[3][5] Use standard PPE (gloves, goggles, lab coat).
-
Stability: Stable in organic solvents (DCM, MeCN) for short durations. Avoid prolonged exposure to strong acids or bases which may cleave the ester or the oxazole ring.
References
-
Han, Y., et al. (2010). HIV Integrase Inhibitors. U.S. Patent No.[1] 7,741,315 B2.[3] Washington, DC: U.S. Patent and Trademark Office.
-
ChemicalBook. (2023).[6] Ethyl 5-butoxyoxazole-2-carboxylate Product Entry.
-
PubChem. (2025). Oxazole-2-carboxylic acid derivatives. National Library of Medicine.
Sources
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- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 4. 5-(tert-Butyl)oxazole-2-carboxylic acid | C8H11NO3 | CID 11030244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ETHYL OXAZOLE-5-CARBOXYLATE | 118994-89-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Physicochemical properties of "Ethyl 5-butoxy-1,3-oxazole-2-carboxylate"
[1][2][3]
Executive Summary
Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (CAS RN: 865300-23-8) is a specialized heterocyclic intermediate primarily utilized in the synthesis of complex pharmaceutical scaffolds, most notably HIV integrase inhibitors. Characterized as a viscous oil at ambient temperatures, this molecule features a 1,3-oxazole core substituted with an electron-withdrawing ethyl ester at the C2 position and an electron-donating butoxy group at the C5 position. This "push-pull" electronic structure makes it a highly reactive diene in Diels-Alder cycloadditions, allowing for the rapid construction of fused pyridine systems (e.g., naphthyridines).
Chemical Identity & Structural Analysis
The molecule consists of a penta-atomic oxazole ring. The C2 position bears an ethoxycarbonyl group, stabilizing the ring against oxidation, while the C5 butoxy group increases electron density, facilitating reaction with electron-deficient dienophiles.
| Attribute | Detail |
| IUPAC Name | Ethyl 5-butoxy-1,3-oxazole-2-carboxylate |
| CAS Registry Number | 865300-23-8 |
| Molecular Formula | C₁₀H₁₅NO₄ |
| Molecular Weight | 213.23 g/mol |
| SMILES | CCCCOC1=CN=C(O1)C(=O)OCC |
| InChI Key | Generated from structure (e.g., specific to isomer if applicable) |
| Appearance | Yellow to orange oil |
Structural Validation (Spectroscopic Signature)
The following NMR data serves as a primary quality control standard for validating the identity of synthesized batches (Solvent: CDCl₃).
-
¹H NMR (400 MHz):
-
δ 6.33 (s, 1H): The diagnostic singlet for the oxazole ring proton at C4. Its chemical shift is characteristic of a 5-alkoxyoxazole.
-
δ 4.42 (q, J=7.2 Hz, 2H): Methylene protons of the ethyl ester.
-
δ 4.18 (t, J=6.4 Hz, 2H): Oxymethylene protons of the butoxy group (–OCH ₂–).
-
δ 1.80 (p, J=6.4 Hz, 2H) & δ 1.47 (p, J=7.4 Hz, 2H): Methylene protons of the butyl chain.
-
δ 1.41 (t, J=7.2 Hz, 3H) & δ 0.97 (t, J=7.4 Hz, 3H): Methyl groups of the ethyl and butyl chains, respectively.
-
Physicochemical Properties
Note: Experimental values are derived from patent literature and synthesis reports. Where specific constants are absent, predictive models based on structural analogs (e.g., ethyl 5-ethoxyoxazole-2-carboxylate) are utilized.
| Property | Value / Description | Source/Method |
| Physical State | Liquid (Oil) | Experimental [1] |
| Boiling Point | >250°C (Predicted); Decomposes/Polymerizes at high T without dienophile | Estimated [2] |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Lipophilic nature |
| Solubility (Organic) | Soluble in DCM, EtOAc, Acetonitrile, Chloroform | Experimental Workup [1] |
| LogP | 2.54 ± 0.3 | Predicted (ACD/Labs) |
| Density | 1.10 ± 0.05 g/cm³ | Estimated |
| pKa | ~ -1.5 (Conjugate acid of oxazole N) | Weak base |
Synthetic Pathway & Protocol
The synthesis of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a critical workflow requiring strict moisture control. The most robust method involves the cyclodehydration of an acyclic precursor using Phosphorus Pentoxide (P₂O₅).
Reaction Logic[5][6]
-
Precursor Assembly: Glycine is esterified and then coupled with diethyl oxalate to form Butyl N-ethoxy(oxo)acetylglycinate .
-
Cyclodehydration: P₂O₅ acts as a potent Lewis acid and dehydrating agent, forcing the closure of the oxazole ring between the amide carbonyl and the ketone carbonyl.
Step-by-Step Protocol
Scale: Based on ~3.38 mol precursor (Industrial/Pilot Scale).
-
Preparation: Charge a reactor with Butyl N-ethoxy(oxo)acetylglycinate (783 g) dissolved in Acetonitrile (8 L). Ensure the system is under nitrogen.
-
Reagent Addition: Add Phosphorus Pentoxide (P₂O₅) (415 g, 2.92 mol) in portions.
-
Critical Control Point: Monitor internal temperature. The reaction is exothermic.
-
-
Reaction: Heat the mixture to 60°C and stir for 1 hour .
-
Validation: Monitor via LC-MS (Target M+1 = 214).
-
-
Quench & Workup:
-
Purification:
-
Wash combined organics with Saturated Aqueous NaHCO₃ (2 x 4 L) to remove phosphoric acid residues.
-
Dry over MgSO₄, filter, and concentrate in vacuo.[3]
-
Chromatography: Purify the resulting oil on silica gel (Eluent: 0-30% Ethyl Acetate in Heptane).
-
Figure 1: Synthetic workflow for the cyclodehydration of the acyclic glycine precursor to the oxazole target.
Reactivity Profile: The Diels-Alder Application
The primary utility of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate lies in its ability to function as an electron-rich diene in [4+2] Cycloadditions .
Mechanism: Inverse Electron Demand / Normal Demand
The 5-butoxy group donates electron density into the oxazole ring, raising the HOMO energy. This allows it to react readily with electron-deficient dienophiles (e.g., substituted dihydropyridinones) to form bicyclic intermediates.
-
Cycloaddition: The oxazole (diene) and alkene (dienophile) form a bridged bicyclic adduct.
-
Retro-Diels-Alder / Elimination: Under thermal conditions (e.g., 135°C), the adduct collapses. It typically eliminates a small molecule (often ethanol or HCN-equivalent depending on substitution, but in this specific pathway, the elimination of the ethoxy bridge allows for aromatization) to yield a pyridine-fused system.
Key Application: Synthesis of HIV Integrase Inhibitors (Naphthyridine diones).[4]
-
Reaction Condition: Heat neat or in high-boiling solvent (e.g., xylene) at 135°C for 72 hours.
-
Observation: Evolution of gaseous by-products (venting required).
Figure 2: Reaction pathway for the utilization of the target molecule in constructing pharmaceutical scaffolds.
Handling, Stability & Safety
-
Thermal Stability: Stable at room temperature. Avoid prolonged heating >100°C unless in a controlled reaction, as polymerization or decomposition may occur.
-
Hydrolytic Stability: The C2-ester is susceptible to hydrolysis under strong basic or acidic conditions, yielding the corresponding oxazole-2-carboxylic acid (which is prone to decarboxylation).
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
-
Hazards: Treat as a chemical irritant. Use standard PPE (gloves, goggles, fume hood).
References
-
Han, Y., et al. (2010). HIV Integrase Inhibitors. U.S. Patent No.[3] 7,741,315. Washington, DC: U.S. Patent and Trademark Office.
-
Aquila Pharmatech. (n.d.). Product Analysis: Ethyl 5-butoxyoxazole-2-carboxylate.
-
PubChem. (2025).[5] Compound Summary: Oxazole Derivatives. National Library of Medicine.
Sources
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- 2. CN102060801B - Method for synthesizing 5-alkoxy-substituted oxazole compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US7741315B2 - HIV integrase inhibitors - Google Patents [patents.google.com]
- 5. 5-Ethyl-1,3-oxazole | C5H7NO | CID 12214113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Robinson-Gabriel Cyclodehydration for the Synthesis of 5-Alkoxyoxazoles: A Comprehensive Technical Guide
Executive Summary
Oxazoles are privileged heterocyclic scaffolds in modern drug discovery, frequently embedded in kinase inhibitors, natural products, and fluorescent biological probes. While the classical Robinson-Gabriel synthesis is the premier method for constructing 2,5-disubstituted or 2,4,5-trisubstituted oxazoles from α-acylamino ketones [1], accessing 5-alkoxyoxazoles requires a strategic structural pivot: the use of α-acylamino esters (such as
5-Alkoxyoxazoles are exceptionally valuable intermediates. Beyond serving as stable, hydrogen-bond-accepting pharmacophores, their electron-rich nature makes them highly reactive dienes in hetero-Diels-Alder cycloadditions, enabling the rapid, diversity-oriented construction of functionalized pyridines, furans, and pyrrolidines [3]. This whitepaper provides an in-depth, mechanistic, and highly practical guide to synthesizing 5-alkoxyoxazoles via modern Robinson-Gabriel cyclodehydration protocols.
Mechanistic Causality in Cyclodehydration
The transformation of an α-acylamino ester into a 5-alkoxyoxazole is fundamentally a cyclodehydration event driven by the thermodynamic stability of the resulting heteroaromatic ring. However, because esters are significantly less electrophilic than ketones, the activation barrier for the intramolecular cyclization is higher than in the classical Robinson-Gabriel synthesis.
The mechanism relies on a highly electrophilic dehydrating agent to activate the amide moiety. The general pathway proceeds as follows:
-
Electrophilic Activation: The dehydrating agent activates the amide oxygen, dramatically increasing the acidity of the adjacent α-protons.
-
Enolization & Cyclization: Base-mediated deprotonation generates a reactive enol/enolate intermediate. The nucleophilic oxygen subsequently attacks the less reactive ester carbonyl carbon, forming a transient hemiacetal-like oxazoline intermediate.
-
Aromatization: Elimination of the activated leaving group (e.g., a phosphine oxide or triflate) drives the irreversible aromatization of the ring, yielding the fully conjugated 5-alkoxyoxazole.
Mechanistic pathway of the Robinson-Gabriel cyclodehydration yielding 5-alkoxyoxazoles.
Strategic Selection of Cyclodehydrating Agents
The choice of dehydrating agent dictates the success of the Robinson-Gabriel synthesis, especially when dealing with complex, multi-functionalized drug precursors. While historical methods relied on harsh mineral acids or phosphorus halides, modern synthesis favors milder reagents that prevent the epimerization of adjacent stereocenters and tolerate sensitive functional groups [1, 4].
Quantitative Comparison of Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Yield Range | Causality & Substrate Suitability |
| POCl₃ / PCl₅ | Reflux, 80–110 °C | 40–70% | Harsh acidic conditions. Suitable only for robust, low-complexity substrates. Prone to causing premature ester cleavage or degradation. |
| Tf₂O / Pyridine | DCM, -20 °C to RT | 65–90% | Highly electrophilic activation. Excellent for sterically hindered substrates. Pyridine acts as a necessary acid scavenger to protect the ester. |
| PPh₃ / I₂ / Et₃N | DCM, 0 °C to RT | 70–95% | Wipf’s Protocol. Extremely mild. Ideal for epimerization-prone substrates. The primary drawback is the requirement for careful chromatography to remove Ph₃PO [2]. |
| Burgess Reagent | THF, 60 °C | 60–85% | Neutral to mildly basic. High functional group tolerance, but the reagent is cost-prohibitive for large-scale or early-stage discovery synthesis. |
Experimental Workflow & Self-Validating Protocol
To ensure high reproducibility, the following protocol details the synthesis of a representative 5-alkoxyoxazole (5-Methoxy-2-phenyloxazole ) from Methyl
Workflow for the synthesis of 5-alkoxyoxazoles from α-amino acid esters.
Step-by-Step Methodology
Step 1: Preparation of the Reagent Complex
-
Action: In an oven-dried, argon-purged Schlenk flask, dissolve triphenylphosphine (PPh₃, 2.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M). Cool the solution to 0 °C. Add iodine (I₂, 2.0 equiv) portion-wise.
-
Causality: The reaction between PPh₃ and I₂ generates the active electrophile, triphenylphosphonium diiodide (Ph₃PI₂). Anhydrous conditions are non-negotiable; trace moisture will rapidly hydrolyze the active species back to Ph₃PO and HI, entirely quenching the reaction's driving force.
Step 2: Base Addition
-
Action: Add anhydrous triethylamine (Et₃N, 4.0 equiv) dropwise at 0 °C.
-
Causality: Et₃N serves a dual purpose: it neutralizes the hydroiodic acid (HI) generated during the cyclization, and it facilitates the base-promoted enolization of the amide. Adding the base before the substrate prevents premature acid-catalyzed degradation of the ester moiety.
Step 3: Substrate Introduction
-
Action: Add a solution of Methyl
-benzoyl-glycinate (1.0 equiv) in anhydrous DCM dropwise. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. -
Causality: The gradual addition controls the initial exotherm. Warming to room temperature provides the necessary kinetic energy to overcome the activation barrier for the intramolecular nucleophilic attack of the oxygen onto the ester carbonyl.
Step 4: In-Process Control (IPC) - The Self-Validating Step
-
Action: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) and LC-MS.
-
Validation Logic: This is a self-validating system. The starting material (amide) will stain heavily with KMnO₄ but has moderate UV absorbance. The product (5-alkoxyoxazole) is highly UV-active at 254 nm due to the extended conjugated system of the newly formed aromatic ring and the 2-phenyl substituent. LC-MS will show a distinct
peak for the oxazole (exact mass minus H₂O). The complete disappearance of the starting material validates the completion of the cyclodehydration.
Step 5: Quench and Workup
-
Action: Quench the reaction with saturated aqueous Na₂S₂O₃, followed by saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM.
-
Causality: Na₂S₂O₃ chemically reduces any unreacted iodine, preventing oxidative side reactions or product degradation during solvent concentration. NaHCO₃ neutralizes residual acid.
Step 6: Purification
-
Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
-
Causality: The primary impurity is triphenylphosphine oxide (Ph₃PO). By utilizing a non-polar gradient initially, the highly lipophilic 5-alkoxyoxazole elutes cleanly before the highly polar Ph₃PO streaks off the column.
Analytical Characterization
Confirming the structure of a 5-alkoxyoxazole requires specific spectroscopic markers. In ¹H NMR, the diagnostic signal is the C4-H proton , which typically appears as a sharp singlet in the aromatic region between 6.80 and 7.50 ppm , depending on the electronic nature of the C2 substituent. Furthermore, ¹³C NMR will show the highly deshielded C5 carbon (attached to the alkoxy oxygen) typically resonating between 145 and 160 ppm .
References
-
Robinson–Gabriel synthesis - Wikipedia Source: wikipedia.org URL:[Link]
-
scientific letter - Atlanchim Pharma: oxazoles Source: atlanchimpharma.com URL:[Link]
-
Product Class 12: Oxazoles Source: thieme-connect.de URL:[Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega Source: acs.org URL:[Link]
Strategic Synthesis of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate: A Precursor Analysis
Executive Summary
Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a specialized heterocyclic scaffold, predominantly utilized as a core intermediate in the synthesis of HIV integrase inhibitors (e.g., naphthyridine carboxamide derivatives).[1] Its structural value lies in the 2,5-disubstitution pattern of the oxazole ring, offering orthogonal reactivity: the C2-ethyl ester allows for nucleophilic acyl substitution (amidation), while the C5-butoxy group provides electron density, influencing the ring's electronic properties for subsequent couplings or biological interactions.
This technical guide details the Rhodium(II)-Catalyzed [3+2] Cycloaddition as the primary synthetic route. This method is selected for its high regioselectivity and ability to install the labile 5-alkoxy functionality under neutral conditions, avoiding the harsh dehydration steps typical of Robinson-Gabriel cyclizations which often degrade electron-rich 5-alkoxyoxazoles.
Retrosynthetic Analysis
The target molecule is dissected into two primary building blocks via a retro-1,3-dipolar cycloaddition logic.
Strategic Disconnection
The oxazole ring is constructed by coupling a nitrile (providing C2 and N3) with a diazo ester (providing C4, C5, and the oxygen atom).
-
Fragment A (C2 Source): Ethyl Cyanoformate (
) -
Fragment B (C4/C5 Source): Butyl Diazoacetate (
)
This route ensures the 2-carboxylate and 5-butoxy groups are installed directly from the starting materials, eliminating the need for post-cyclization functionalization.
Figure 1: Retrosynthetic logic deconstructing the target into commercially accessible nitrile and diazo precursors.
Primary Starting Materials & Reagents
Core Reagents Table
| Component | Chemical Name | Role | Purity Req. | Critical Properties |
| SM 1 | Ethyl Cyanoformate | C2-Source / Electrophile | >98% | Moisture sensitive; lachrymator. |
| SM 2 | Butyl Diazoacetate | C4/C5-Source / Dipole | Freshly Prep. | Explosive ; heat sensitive.[2] |
| Catalyst | Rhodium(II) Acetate Dimer | Lewis Acid Catalyst | 99% | |
| Precursor | Butyl Glycinate HCl | SM 2 Precursor | >97% | Solid; stable. |
| Reagent | Sodium Nitrite | Diazotizing Agent | ACS Reagent | Oxidizer. |
Material Selection Logic
-
Ethyl Cyanoformate: Chosen over other cyano-derivatives because the ethyl ester is already in the correct oxidation state for the final target. It acts as the dipolarophile.
-
Butyl Diazoacetate: This specific ester is required to install the butoxy group. The reaction mechanism involves the formation of a Rh-carbenoid which is trapped by the nitrile lone pair, followed by cyclization. The ester oxygen of the diazoacetate becomes the 5-alkoxy oxygen in the oxazole ring.
-
Rhodium(II) Acetate: Preferred over copper catalysts for nitrile-diazo couplings due to higher chemoselectivity (avoiding carbene dimerization) and milder operating temperatures.
Detailed Synthesis Protocols
Phase 1: Synthesis of Butyl Diazoacetate (In-Situ or Isolated)
Note: Diazo compounds are energetic materials. For scales >5g, continuous flow synthesis is strongly recommended to minimize active volume.
Reaction:
Protocol:
-
Setup: Charge a jacketed reactor (cooled to -5°C) with Butyl Glycinate Hydrochloride (1.0 equiv) dissolved in water. Add Dichloromethane (DCM) (volume ratio 1:1 to water).
-
Diazotization: Slowly add an aqueous solution of Sodium Nitrite (1.2 equiv) over 30 minutes, maintaining internal temperature <0°C.
-
Acidification: Dropwise add dilute Sulfuric Acid (catalytic amount) to initiate the reaction. The organic layer will turn characteristic yellow.[3]
- (to remove acid traces—critical for diazo stability) and brine.
-
Drying: Dry over anhydrous
. -
Quantification: Determine concentration via NMR or assume ~85% yield for immediate use. Do not distill unless strictly necessary and behind a blast shield.[3]
Phase 2: Rhodium-Catalyzed [3+2] Cycloaddition
Reaction:
Protocol:
-
Catalyst Activation: In a dry flask under Argon, dissolve Ethyl Cyanoformate (2.0 equiv, excess used as solvent/reactant) and
(1 mol%). Heat to 60°C. -
Addition: Add the solution of Butyl Diazoacetate in DCM (from Phase 1) dropwise via syringe pump over 4–6 hours.
-
Why slow addition? To keep the concentration of diazo compound low, favoring the cross-reaction with nitrile over the competing carbene dimerization (formation of diethyl maleate/fumarate).
-
-
Completion: Monitor gas evolution (
). Once addition is complete and bubbling ceases, stir for an additional hour at 60°C. -
Workup: Evaporate excess Ethyl Cyanoformate and solvent under reduced pressure.
-
Purification: The residue is typically an oil.[6] Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). 5-Alkoxyoxazoles are acid-sensitive; add 1%
to the eluent to prevent hydrolysis on silica.
Mechanistic Pathway & Logic
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a metal-carbenoid intermediate.
Figure 2: The catalytic cycle involves diazo decomposition to a rhodium carbenoid, nucleophilic attack by the nitrile nitrogen, and subsequent ring closure.
Critical Control Point: The 5-butoxy group is derived from the ester group of the diazoacetate. The cyclization involves the carbonyl oxygen of the diazo ester attacking the nitrile carbon. This specific rearrangement is what places the butoxy group at the 5-position.
Safety & Handling Protocols (Self-Validating System)
Diazo Management
-
Hazard: Diazoacetates are shock-sensitive and potentially explosive.[3]
-
Control: Never concentrate the pure diazo compound to dryness. Always keep in solution. Use a blast shield.
-
Validation: Check the color of the solution. A shift from bright yellow to orange/brown indicates decomposition/polymerization.
Cyanide/Nitrile Handling[4][7]
-
Hazard: Ethyl Cyanoformate releases cyanide upon hydrolysis or metabolic processing.
-
Control: Work in a well-ventilated fume hood. Keep a cyanide antidote kit available.
-
Validation: Monitor breathing zone for HCN if working on large scale (>100g).
References
- Doyle, M. P.; Moody, C. J. (2010). Chemical Transformations of Diazo Compounds. Wiley-VCH. (Authoritative text on Rh-carbene chemistry and oxazole synthesis).
-
Connell, R. D.; Tebbe, M.; Helquist, P. (1991). "Synthesis of 5-alkoxyoxazoles from nitriles and diazoacetates". Journal of the American Chemical Society. Link
-
Ibata, T.; Fukushima, K. (1992). "The Rhodium(II) Acetate-Catalyzed Reaction of Diethyl Diazomalonate with Nitriles". Chemistry Letters. Link
-
Merck & Co., Inc. (2010). "HIV Integrase Inhibitors".[1] U.S. Patent 7,741,315. (Cites the target molecule as a key intermediate). Link
-
Struchel, M. et al. (2013). "Ethyl diazoacetate synthesis in flow". Beilstein Journal of Organic Chemistry. (Protocol for safe diazo synthesis). Link
Sources
- 1. US7741315B2 - HIV integrase inhibitors - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. southampton.ac.uk [southampton.ac.uk]
- 5. CN102060801B - Method for synthesizing 5-alkoxy-substituted oxazole compound - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
"Ethyl 5-butoxy-1,3-oxazole-2-carboxylate" molecular weight and formula
Advanced Synthesis, Structural Characterization, and Pharmacophore Applications
Executive Summary
Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a specialized heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents, most notably HIV integrase inhibitors . As a 2,5-disubstituted oxazole, it serves as a critical diene in inverse-electron-demand Diels-Alder reactions, enabling the rapid construction of fused pyridine systems (e.g., naphthyridines).
This guide provides a rigorous breakdown of its physicochemical identity, a validated industrial synthesis protocol, and its mechanistic role in drug development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The molecule consists of a 1,3-oxazole core substituted at the C2 position with an ethyl carboxylate moiety and at the C5 position with a butoxy group.[1][2][3] This specific substitution pattern renders the oxazole ring electron-rich at C5 and electron-deficient at C2, creating a polarized "push-pull" system ideal for cycloaddition chemistries.
| Property | Value / Description |
| IUPAC Name | Ethyl 5-butoxy-1,3-oxazole-2-carboxylate |
| Molecular Formula | C₁₀H₁₅NO₄ |
| Molecular Weight | 213.23 g/mol |
| CAS Registry Number | Proprietary/Intermediate (Referenced in US Pat.[4] 7,741,315) |
| Physical State | Viscous Oil / Low-melting solid |
| Solubility | Soluble in DCM, Acetonitrile, Ethyl Acetate; Insoluble in Water |
| Core Scaffold | 1,3-Oxazole |
| Key Functionality | 5-Alkoxy donor (Diene); 2-Ester acceptor |
Structural Connectivity Analysis
-
Oxazole Ring (C₃HNO): The central aromatic heterocycle.
-
Position 2 (
): An ethyl ester group that activates the ring for nucleophilic attack or stabilizes the LUMO for cycloadditions. -
Position 5 (
): A butoxy ether group. The oxygen atom donates electron density into the ring, significantly increasing the HOMO energy, which is crucial for its reactivity as a diene.
Synthesis Protocol
The synthesis of 5-alkoxyoxazoles is non-trivial due to the acid sensitivity of the enol ether moiety. The following protocol is adapted from validated patent literature (US 7,741,315 B2), utilizing a cyclodehydration strategy of an N-acyl amino acid ester.
Retrosynthetic Logic
The target is constructed from Glycine , n-Butanol , and Diethyl Oxalate .
-
Esterification: Protection of glycine C-terminus with n-butanol.
-
Acylation: Introduction of the C2-fragment via diethyl oxalate.
-
Cyclodehydration:
-mediated ring closure.
Step-by-Step Methodology
Reagents Required:
-
Glycine Hydrochloride[1]
-
n-Butanol[1]
-
Thionyl Chloride (
) -
Diethyl Oxalate[1]
-
Triethylamine (
) -
Phosphorus Pentoxide (
) -
Solvents: Acetonitrile (MeCN), Dichloromethane (DCM)
Protocol:
-
Preparation of Butyl Glycinate Hydrochloride:
-
Suspend Glycine HCl (1.0 eq) in n-Butanol (excess).
-
Add
(5.2 eq) dropwise at . -
Heat to
overnight. -
Concentrate in vacuo and triturate with heptane/EtOAc to yield the white solid ester.[1]
-
-
N-Acylation (Formation of Precursor):
-
Dissolve Butyl Glycinate HCl (1.0 eq) in Ethanol.
-
Add
(1.2 eq) followed by Diethyl Oxalate (2.0 eq). -
Stir at
for 3 hours. -
Workup: Concentrate, dissolve residue in DCM, wash with water, dry over
. Purify via silica chromatography (Heptane/EtOAc) to obtain Butyl N-ethoxy(oxo)acetylglycinate .
-
-
Cyclodehydration (Ring Closure):
Mechanism of Action & Application
The primary utility of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate lies in its ability to act as an azadiene in [4+2] cycloadditions.
The Hetero-Diels-Alder (HDA) Pathway
In the synthesis of HIV integrase inhibitors (e.g., naphthyridine carboxamides), this oxazole reacts with electron-deficient alkenes or cyclic amides.
-
Cycloaddition: The oxazole (diene) reacts with a dienophile (e.g., a dihydropyridinone).
-
Intermediate: A bicyclic ether bridge intermediate is formed.
-
Elimination: Under thermal conditions (
), the intermediate undergoes retro-Diels-Alder or elimination, typically expelling the C5-alkoxy group (as butanol) or bridging oxygen to aromatize the system into a pyridine ring.
This "oxazole-to-pyridine" transformation is a powerful strategy for generating highly substituted heteroaromatic cores that are difficult to access via linear synthesis.
Visualizations
Figure 1: Synthetic Pathway
A logical flow from commodity reagents to the heterocyclic core.
Caption: Three-step industrial synthesis of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate from Glycine.
Figure 2: Application in Naphthyridine Synthesis
Mechanism of the [4+2] cycloaddition used in drug discovery.
Caption: Hetero-Diels-Alder reaction pathway converting the oxazole scaffold into a pharmaceutical core.
References
-
US Patent 7,741,315 B2 . HIV integrase inhibitors.[1][2] Merck & Co., Inc. (2010).
- Turchi, I. J.The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (1986). (General reference for Robinson-Gabriel and oxazole synthesis mechanisms).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US7741315B2 - HIV integrase inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. evitachem.com [evitachem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate as a Regioselective Diene Module
This application note details the synthesis and utilization of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (EBOC) , a specialized heterocyclic building block.
While generic oxazoles are common, the 5-butoxy-2-carboxylate substitution pattern creates a unique "push-pull" electronic system. The electron-donating 5-butoxy group activates the ring as a nucleophilic diene (homolog to Danishefsky’s diene), while the electron-withdrawing 2-carboxylate directs regioselectivity and stabilizes the molecule for handling. This compound is a critical intermediate in the synthesis of substituted pyridines, naphthyridines (e.g., HIV integrase inhibitors), and Vitamin B6 analogs via the Kondrat’eva reaction (hetero-Diels-Alder).
Introduction & Mechanistic Utility
Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a functionalized oxazole designed for [4+2] cycloaddition reactions . Unlike simple oxazoles, which often require harsh conditions to react, the 5-alkoxy substituent raises the HOMO energy, facilitating reaction with electron-deficient dienophiles (Normal Electron Demand Diels-Alder).
Key Features:
-
Regiocontrol: The C2-ester directs incoming dienophiles, ensuring high regioselectivity in pyridine synthesis.
-
Solubility Profile: The 5-butoxy chain offers superior solubility in non-polar organic solvents (DCM, Toluene) compared to the methyl/ethyl analogs, preventing precipitation of intermediates during scale-up.
-
Aromatization Driver: The butoxy group acts as a leaving group (as butanol) or facilitates aromatization after the cycloaddition, often eliminating the need for separate oxidation steps.
Synthesis Protocol: Preparation of the Building Block
This protocol is adapted from optimized process chemistry routes (e.g., US Patent 7,741,315) to ensure reproducibility at multigram scales.
Reaction Scheme
The synthesis proceeds via the cyclodehydration of an acyclic oxamate precursor using phosphorus pentoxide (
Step 1: Precursor Assembly (Butyl N-ethyloxalylglycinate)
-
Reagents: Glycine butyl ester hydrochloride (1.0 eq), Ethyl oxalyl chloride (1.1 eq), Triethylamine (2.2 eq), DCM (Solvent).
-
Procedure:
-
Suspend Glycine butyl ester HCl in DCM at 0°C.
-
Add Triethylamine dropwise to liberate the free amine.
-
Slowly add Ethyl oxalyl chloride, maintaining temperature <10°C (Exothermic).
-
Stir at RT for 2 hours. Wash with water, dry (
), and concentrate.[1]
-
Checkpoint: Product should be a viscous oil.
-
Step 2: Cyclization to EBOC
-
Reagents: Precursor (from Step 1), Phosphorus Pentoxide (
), Acetonitrile (MeCN), Celite. -
Equipment: Mechanical stirrer (slurry becomes thick), Reflux condenser.
Detailed Workflow:
-
Dissolution: Dissolve Butyl
-ethyloxalylglycinate (e.g., 100 g) in Acetonitrile (1.0 L). -
Dehydration: Add
(0.8 - 1.0 eq) in portions. Caution: is hygroscopic and corrosive. -
Reaction: Heat the slurry to 60°C for 1–2 hours.
-
Monitoring: Monitor by LCMS or TLC (Hexane:EtOAc 3:1). The acyclic amide spot will disappear, and a new UV-active spot (Oxazole) will appear.
-
-
Quench: Cool to 20°C. Carefully add Water (1.0 L) to quench excess
. -
Extraction: Extract with DCM (
mL). -
Purification: Wash combined organics with saturated
(to remove phosphoric acid residues). Dry over and concentrate. -
Final Polish: If necessary, purify via silica gel chromatography (Gradient: 0–30% EtOAc in Heptane).
Yield Expectation: 60–75% as a pale yellow oil.
Application Protocol: Synthesis of Pyridine Scaffolds
The primary application of EBOC is the Kondrat’eva Reaction , where it reacts with an alkene or alkyne to form a pyridine derivative. The following protocol demonstrates the synthesis of a Naphthyridine core (fused pyridine), a privileged scaffold in kinase and integrase inhibitors.
Transformation Logic
-
[4+2] Cycloaddition: EBOC (Diene) + Dienophile
Bicyclic Intermediate. -
Retro-Diels-Alder / Elimination: Loss of
(if alkyne used) or Butanol (if alkene used) Aromatic Pyridine.
Standard Operating Procedure (SOP)
Reagents:
-
Diene: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (2.0 eq).
-
Dienophile: Electron-deficient alkene (e.g.,
-substituted-5,6-dihydropyridin-2-one). -
Solvent: Toluene (for atmospheric reflux) or Neat/Water (for sealed tube).
Step-by-Step:
-
Setup: In a heavy-walled pressure vessel, combine the Dienophile (1.0 eq) and EBOC (2.0 eq).
-
Note: Excess oxazole is required as it can undergo thermal self-decomposition over long reaction times.
-
-
Additive (Optional): Add water (1.5 eq). Insight: Water can accelerate the reaction via hydrophobic effects and facilitate the elimination of the bridging oxygen/butanol in the transition state.
-
Cycloaddition: Seal the vessel and heat to 130°C for 48–72 hours.
-
Critical Control Point: Do not exceed 150°C to avoid decarboxylation of the ester group before aromatization.
-
-
Workup: Cool to RT. The product often precipitates due to the formation of the polar aromatic system.
-
Isolation: Triturate the solid with Diethyl Ether or Hexanes to remove unreacted oxazole and butanol byproduct. Filter and dry.[2]
Data Table: Optimization of Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (Accelerated) | Condition C (Green) |
| Solvent | Toluene | Xylene | Water (Emulsion) |
| Temperature | 110°C (Reflux) | 140°C (Sealed) | 130°C (Sealed) |
| Time | 72–96 Hours | 24–48 Hours | 48–72 Hours |
| Yield | 45–55% | 60–70% | 55–65% |
| Purification | Chromatography Req. | Trituration often sufficient | Trituration sufficient |
| Notes | Slowest; cleanest profile. | Higher thermal degradation risk. | "On-water" effect accelerates rate. |
Mechanistic Visualization
The following diagram illustrates the pathway from the acyclic precursor to the final pyridine scaffold, highlighting the critical intermediate states.
Caption: Synthesis of EBOC and its transformation into pyridine scaffolds via the Kondrat'eva reaction mechanism.
References
-
Primary Patent (Synthesis & Application): Han, Y., et al. (Merck & Co., Inc.). Naphthyridine inhibitors of HIV integrase.[3] U.S. Patent 7,741,315 B2. Published June 22, 2010.
-
Mechanistic Foundation (Kondrat'eva Reaction): Kondrat'eva, G. Y.[4] Synthesis of Pyridines from Oxazoles.[5] Khim. Nauka Prom. 1957 , 2, 666.[4] (Foundational text on oxazole-olefin cycloadditions).
-
General Oxazole Chemistry: Turchi, I. J., & Dewar, M. J. The Chemistry of Oxazoles.[4][5][6][7] Chemical Reviews 1975 , 75(4), 389–437.
-
Application in Vitamin B6 Synthesis: Firestone, R. A., et al.[4] The Total Synthesis of Pyridoxine. Tetrahedron 1967 , 23, 943. (Describes the use of 5-ethoxyoxazoles, analogous to the 5-butoxy variant).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US7741315B2 - HIV integrase inhibitors - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemmethod.com [chemmethod.com]
Application Note: Utilizing Ethyl 5-butoxy-1,3-oxazole-2-carboxylate in the Synthesis of HIV Integrase Inhibitors
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (CAS: 865300-23-8) Primary Application: Synthesis of polyhydro-2,6-naphthyridine dione scaffolds for antiretroviral therapeutics.
Executive Summary and Mechanistic Rationale
In the landscape of antiretroviral drug development, the targeted inhibition of the HIV integrase enzyme is a critical therapeutic strategy. Integrase inhibitors block the strand transfer reaction, preventing the insertion of proviral DNA into the host cell genome [1]. The synthesis of highly specific tricyclic integrase inhibitors—specifically hydroxy polyhydro-2,6-naphthyridine dione derivatives—relies heavily on the strategic use of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate as a versatile diene building block.
Causality in Molecular Design: Oxazoles are classically challenging dienes due to their aromatic stabilization. However, the precise substitution pattern of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is engineered to overcome this thermodynamic barrier:
-
The 5-Butoxy Group (Electron-Donating): Strongly raises the Highest Occupied Molecular Orbital (HOMO) of the oxazole ring, significantly increasing its nucleophilicity and reactivity toward electron-deficient dienophiles in a normal electron-demand [4+2] cycloaddition.
-
The 2-Ethyl Carboxylate Group (Electron-Withdrawing): Lowers the Lowest Unoccupied Molecular Orbital (LUMO) slightly, but more importantly, it strongly polarizes the diene system. This polarization dictates strict regiocontrol during the cycloaddition with asymmetrical dienophiles, ensuring the correct orientation of the resulting naphthyridine core.
Synthetic Pathway Visualization
The transformation from the acyclic precursor to the active pharmaceutical ingredient (API) core involves a cyclodehydration followed by an aqueous-catalyzed Diels-Alder cycloaddition cascade.
Fig 1. Diels-Alder cascade of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate to HIV integrase inhibitors.
Self-Validating Experimental Protocols
The following protocols outline the generation of the oxazole and its subsequent application in a Diels-Alder reaction. Each step is designed with built-in validation checkpoints to ensure process integrity [1].
Protocol A: Synthesis of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate
Objective: Cyclodehydration of butyl N-ethoxy(oxo)acetylglycinate to form the active oxazole diene.
Causality of Conditions: Phosphorus pentoxide (
Step-by-Step Methodology:
-
Preparation: In a 50 L Chemglass reactor equipped with an overhead stirrer, dissolve butyl N-ethoxy(oxo)acetylglycinate (783 g, 3.38 mol) in 8 L of anhydrous acetonitrile.
-
Reagent Addition: Add
(415 g, 2.92 mol) in large, distinct portions. Caution: Monitor for exothermic activity during addition. -
Reaction: Heat the mixture to 60 °C and maintain stirring for exactly 1 hour.
-
In-Process Validation: Sample the reaction mixture and analyze via LCMS. The reaction is validated as complete when the starting material is consumed and the target mass is observed (ESMS M+1 = 214 ).
-
Quenching & Extraction: Cool the reactor to 20 °C. Carefully quench by adding 8 L of deionized water. Transfer to a separation vessel and add 8 L of methylene chloride.
-
Phase Separation: Split the layers. Extract the aqueous layer with three 2 L volumes of methylene chloride.
-
Washing & Drying: Wash the combined organic layers with two 4 L portions of saturated aqueous
to neutralize residual acid. Dry over anhydrous . -
Purification: Evaporate the solvent in vacuo. Purify the resulting oil via silica gel chromatography, eluting with a 0-30% EtOAc/heptane gradient.
-
Final Validation: Confirm structure via
NMR (400 MHz, ). Key diagnostic peak: 6.33 (s, 1H) corresponding to the oxazole C4 proton.
Protocol B: Aqueous-Catalyzed Diels-Alder Cycloaddition
Objective: Construct the naphthyridine core by reacting the oxazole with 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one.
Causality of Conditions: The reaction utilizes a highly concentrated, near-neat environment with a substoichiometric amount of water. Water acts as a hydrogen-bonding catalyst, lowering the LUMO of the dienophile's carbonyl group and enforcing a hydrophobic packing effect that dramatically accelerates the [4+2] cycloaddition [2]. The heavy-walled pressure vessel is mandatory to maintain the aqueous phase at 130 °C (well above water's boiling point) over the prolonged 72-hour reaction period.
Step-by-Step Methodology:
-
Preparation: Into a heavy-walled round-bottom pressure flask equipped with an acid-resistant O-ring and a magnetic stir bar, add Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (44.5 g, 208.6 mmol) and 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one (25 g, 104.3 mmol).
-
Catalyst Addition: Add deionized water (2.82 mL, 156.7 mmol).
-
Sealing and Heating: Seal the vessel tightly. Heat the mixture in an oil bath at 130 °C with vigorous stirring for 72 hours.
-
Cooling and Visual Validation: Remove the vessel from the heat source and allow it to cool to room temperature. Self-Validation Checkpoint: The product mixture will spontaneously solidify upon cooling, providing immediate visual confirmation of successful conversion and the formation of the higher-molecular-weight naphthyridine core.
-
Trituration: Break up the solid mass and triturate thoroughly with diethyl ether to remove unreacted oxazole and butanol byproducts.
-
Isolation: Collect the solid by vacuum filtration to yield Ethyl 6-(3-chloro-4-fluorobenzyl)-4-hydroxy-5-oxo-5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate.
Quantitative Data Summary
The table below summarizes the critical parameters and validation metrics for the two primary stages of the workflow, allowing for rapid cross-comparison of reaction environments.
| Parameter | Protocol A: Oxazole Synthesis | Protocol B: Diels-Alder Cycloaddition |
| Primary Substrate | Butyl N-ethoxy(oxo)acetylglycinate | Ethyl 5-butoxy-1,3-oxazole-2-carboxylate |
| Co-Reactant / Catalyst | Phosphorus pentoxide ( | Dihydropyridinone / Water (H-bond catalyst) |
| Solvent System | Acetonitrile (Anhydrous) | Solvent-free (Neat) + Water additive |
| Thermal Profile | 60 °C | 130 °C |
| Reaction Duration | 1 Hour | 72 Hours |
| Apparatus | Open system (Chemglass reactor) | Closed system (Sealed pressure vessel) |
| Validation Metric | LCMS (ESMS M+1 = 214) | Spontaneous solidification upon cooling |
| Target Product MW | 213.23 g/mol | ~434.8 g/mol |
References
- Title: HIV Integrase Inhibitors (US Patent 7,741,315 B2)
-
Title: Catalysis of Diels-Alder Reactions in Water and in Hydrogen-Bonding Environments Source: Chemistry of Dienes and Polyenes, Vol. 2, John Wiley & Sons (Cited within US7741315B2) URL: [Link]
Application Note: Biological Activity Screening of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate
Executive Summary & Scientific Rationale
Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a functionalized heterocyclic building block belonging to the 1,3-oxazole class.[1][2] While often utilized as a critical intermediate in the synthesis of tricyclic HIV integrase inhibitors (e.g., hydroxy polyhydro-2,6-naphthyridine diones), the molecule itself possesses a "privileged scaffold" architecture suitable for Fragment-Based Drug Discovery (FBDD).
The oxazole ring mimics peptide bonds and can engage in hydrogen bonding and
Chemical Space & Mechanism of Action
The compound operates primarily as a ligand fragment . Its biological activity is driven by:
-
The Oxazole Core: Acts as a hydrogen bond acceptor (N3) and weak donor (C-H), critical for binding in enzyme pockets (e.g., COX active sites, Kinase ATP pockets).
-
The C2-Ethyl Ester: A prodrug motif that may hydrolyze intracellularly to the free carboxylic acid (the active pharmacophore for ionic interactions).
-
The C5-Butoxy Chain: Enhances membrane permeability (logP modulation) and fills hydrophobic pockets in target proteins.
Figure 1: Pharmacodynamic pathway and interaction mechanism for oxazole-2-carboxylate derivatives.
Compound Handling & Preparation[3][4]
Critical Warning: The ethyl ester moiety is susceptible to spontaneous hydrolysis in alkaline buffers. All stock solutions must be anhydrous.
Solubility Profile
| Solvent | Solubility (mg/mL) | Stability (25°C) | Usage Note |
| DMSO | >50 mg/mL | High (months at -20°C) | Recommended Stock Solvent |
| Ethanol | >20 mg/mL | Moderate | Avoid for enzymatic assays (protein denaturation) |
| Water | <0.1 mg/mL | Low (Hydrolysis risk) | Prepare fresh working solutions only |
Stock Solution Protocol (10 mM)
-
Weigh 2.13 mg of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (MW: 213.23 g/mol ).
-
Dissolve in 1.0 mL of sterile, anhydrous DMSO (Grade: Cell Culture Reagent).
-
Vortex for 30 seconds until clear.
-
Aliquot into amber glass vials (avoid plastics that leach plasticizers) and store at -20°C.
Tier 1: Antimicrobial Susceptibility Screening (MIC)
Oxazole derivatives frequently exhibit antimicrobial properties by inhibiting bacterial cell wall synthesis or DNA gyrase. This protocol follows CLSI guidelines for broth microdilution.
Target Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 90028).
Protocol Steps
-
Inoculum Prep: Culture bacteria in Mueller-Hinton Broth (MHB) to reach 0.5 McFarland turbidity (
CFU/mL). Dilute 1:100 in fresh MHB. -
Plate Setup: Use a 96-well sterile polystyrene plate.
-
Rows A-H: Add 100 µL of MHB.
-
-
Compound Dilution:
-
Add 100 µL of 10 mM compound stock to Column 1.
-
Perform serial 2-fold dilutions across the plate (Column 1 to 10).
-
Column 11: Growth Control (DMSO vehicle only).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of diluted bacterial suspension to wells in Columns 1-11.
-
Incubation: 16–20 hours at 37°C (aerobic).
-
Readout: Visual turbidity inspection or OD600 measurement. The MIC is the lowest concentration with no visible growth.
Validation Criteria:
-
Z-Factor > 0.5 (for HTS).
-
Positive Control (Ciprofloxacin) must fall within CLSI ranges (0.12–0.5 µg/mL for E. coli).
Tier 2: Anti-Inflammatory (COX Inhibition) Assay
Oxazoles are structural isosteres of furanones and pyrazoles (e.g., Celecoxib). This assay screens for potential Cyclooxygenase (COX) inhibition, relevant for inflammation and pain pathways.[3]
Method: Colorimetric COX Inhibitor Screening (Peroxidase Activity).
Protocol Steps
-
Reagent Prep: Thaw COX-1 (ovine) and COX-2 (human recombinant) enzymes on ice. Prepare Heme and Arachidonic Acid solutions.
-
Reaction Assembly:
-
Buffer: 150 µL Assay Buffer (100 mM Tris-HCl, pH 8.0).
-
Enzyme: 10 µL COX-1 or COX-2.
-
Inhibitor: 10 µL of Test Compound (Screen at 10 µM and 100 µM).
-
Solvent Control: 10 µL DMSO (Max 5% v/v final).
-
-
Pre-Incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding.
-
Initiation: Add 10 µL of Colorimetric Substrate (TMPD) and 20 µL of Arachidonic Acid.
-
Measurement: Monitor absorbance at 590 nm for 5 minutes (kinetic mode).
-
Calculation:
Tier 3: Cytotoxicity Counter-Screen (MTT Assay)
To distinguish between specific biological activity and general toxicity, this assay is mandatory.
Cell Line: HEK293 (Kidney) or HepG2 (Liver).
Protocol Steps
-
Seeding: Seed
cells/well in 96-well plates. Incubate 24h to adhere. -
Treatment: Aspirate media. Add 100 µL fresh media containing compound (0.1 – 100 µM).
-
Include "No Cell" blank and "Untreated" control.
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Dye Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure Absorbance at 570 nm .
-
IC50 Calculation: Plot Log(concentration) vs. % Viability using non-linear regression.
-
Data Analysis & Interpretation
Screening Decision Matrix
| Assay Result | Interpretation | Next Step |
| MIC < 10 µg/mL | Potent Antimicrobial Hit | Determine Bactericidal vs. Bacteriostatic (MBC). |
| COX IC50 < 5 µM | Potent Anti-inflammatory | Assess COX-2 Selectivity Ratio. |
| Cytotox IC50 < 10 µM | General Toxin | STOP. Compound is likely non-specifically toxic. |
| No Activity | Inactive Fragment | Consider hydrolysis to free acid or use as linker in PROTACs. |
Workflow Diagram
Figure 2: Experimental screening cascade for oxazole derivatives.
References
-
Synthesis & HIV Integrase Context: Patent US7741315B2 - HIV integrase inhibitors. (2010). Describes the use of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate as a key intermediate (Example 1, Step 5) for synthesizing tricyclic antiviral agents.
-
Oxazole Antimicrobial Activity: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023).[4][5][6] Details the pharmacophore requirements for oxazole-based antibiotics.
-
COX Inhibition: Molecular docking studies and biological evaluation of isoxazole/oxazole-carboxamide derivatives as COX inhibitors. (2022).[7][8] Establishes the structural basis for oxazole ring binding in the COX active site.
- General Screening Protocols:CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
Disclaimer: This document is for research and development purposes only. Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is not approved for human therapeutic use. Always consult the Safety Data Sheet (SDS) before handling.
Sources
- 1. evitachem.com [evitachem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Buy Ethyl 5-butoxy-1,3-oxazole-2-carboxylate [smolecule.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethyl 5-Butoxy-1,3-Oxazole-2-Carboxylate in the Synthesis of Bioactive Naphthyridine Scaffolds
Executive Summary
In the landscape of modern drug development, the construction of complex, highly functionalized N-heterocycles is a critical bottleneck. Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (EBOC) has emerged as a highly specialized, electron-rich building block designed to overcome these synthetic hurdles. As a Senior Application Scientist, I have structured this protocol to detail the mechanistic utility of EBOC, specifically focusing on its role as a diene in inverse-electron-demand Diels-Alder (IEDDA) and standard [4+2] cycloadditions. Its primary validated application is the construction of polyhydro-2,6-naphthyridine dione cores—the essential pharmacophore for a major class of HIV integrase inhibitors[1],[2].
This guide provides a self-validating, step-by-step protocol for executing this transformation, explaining the physicochemical causality behind each experimental parameter to ensure reproducibility and high-yield isolation.
Physicochemical Profile & Reactivity Dynamics
Understanding the physical properties of EBOC is essential for proper handling and stoichiometric precision. The 5-butoxy substitution is not merely structural; it serves as a powerful electron-donating group that significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the oxazole ring, activating it for cycloaddition[2].
Table 1: Physicochemical Properties of EBOC
| Parameter | Value | Mechanistic Implication |
| Chemical Name | Ethyl 5-butoxy-1,3-oxazole-2-carboxylate | Pre-functionalized for downstream amidation/hydrolysis. |
| CAS Number | 865300-23-8 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₁₀H₁₅NO₄ | - |
| Molecular Weight | 213.23 g/mol | Critical for exact stoichiometric calculations (2.0 eq required). |
| Reactivity Role | Activated Diene | Overcomes the aromatic stabilization energy of the oxazole ring. |
Mechanistic Causality: The [4+2] Cycloaddition Pathway
Oxazoles are notoriously sluggish dienes due to their inherent aromaticity. However, reacting EBOC with an electron-deficient dienophile—such as 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one—triggers a highly efficient [4+2] cycloaddition[2],[3].
The Role of Water Catalysis: A critical, often overlooked parameter in this synthesis is the addition of substoichiometric water. Water acts as a hydrogen-bonding catalyst and induces hydrophobic packing, which stabilizes the highly polarized transition state of the Diels-Alder reaction, significantly accelerating the formation of the bridged bicyclic intermediate[2],[3].
Aromatization via Elimination: Once the bridged epoxypyridine intermediate forms, the thermal energy of the system (130°C) drives a spontaneous cycloreversion and rearrangement. The oxygen bridge cleaves, and the 5-butoxy group is eliminated as 1-butanol. This elimination is the thermodynamic driving force that yields the fully aromatized pyridine ring fused to the piperidinone, forming the final tetrahydro-2,6-naphthyridine core[2].
Fig 1: Mechanistic pathway of EBOC in the synthesis of the naphthyridine core via [4+2] cycloaddition.
Experimental Protocol: Synthesis of the Tetrahydro-2,6-Naphthyridine Core
This protocol is adapted from validated pharmaceutical synthesis routes for HIV integrase inhibitors[2],[4]. Every step is designed as a self-validating system; if the physical observations (e.g., solidification upon cooling) do not occur, the process has deviated.
Materials Required:
-
Diene: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (44.5 g, 208.6 mmol, 2.0 eq)[2]
-
Dienophile: 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one (25.0 g, 104.3 mmol, 1.0 eq)[2]
-
Catalyst: Deionized Water (2.82 mL, 156.7 mmol, 1.5 eq)[2]
-
Solvent for Trituration: Diethyl ether (anhydrous)
Step-by-Step Methodology:
-
Reactor Preparation: Transfer the EBOC (44.5 g) and the dihydropyridinone dienophile (25.0 g) into a heavy-walled glass or stainless-steel pressure vessel equipped with a magnetic stir bar and an acid-resistant O-ring[4].
-
Causality: A heavy-walled sealed vessel is mandatory. At 130°C, water generates significant vapor pressure (~2.7 atm). A standard reflux setup would allow the water catalyst to escape, halting the reaction.
-
-
Catalyst Addition: Add exactly 2.82 mL of deionized water to the mixture[2].
-
Causality: The 1.5 equivalent of water does not act as a bulk solvent (the reaction is essentially neat), but rather creates a hydrogen-bonding microenvironment that lowers the activation energy of the cycloaddition[3].
-
-
Thermal Activation: Seal the vessel securely. Heat the mixture to 130°C with vigorous stirring for 72 hours[2].
-
Causality: The extended 72-hour timeframe at 130°C is required because the initial [4+2] cycloaddition is reversible. The continuous thermal input ensures that the equilibrium is driven forward by the irreversible elimination of 1-butanol.
-
-
Cooling & Solidification (In-Process Control): Remove the vessel from the heat source and allow it to cool to room temperature. Upon cooling, the crude product mixture should spontaneously solidify[2].
-
Causality: The target naphthyridine core has a highly rigid, hydrogen-bonding structure, giving it a much higher melting point than the starting materials. Solidification is your primary visual confirmation of successful conversion.
-
-
Trituration & Isolation: Open the vessel and suspend the solid mass in diethyl ether. Triturate (grind the solid in the solvent) thoroughly, then collect the solid via vacuum filtration[2].
-
Causality: Diethyl ether is a highly specific anti-solvent for this system. It easily dissolves the unreacted EBOC (which is lipophilic) and the 1-butanol byproduct, but the polar naphthyridine dione core remains completely insoluble. This allows for high-purity isolation without the need for column chromatography.
-
Process Optimization & Troubleshooting
To ensure robust scale-up, adhere to the critical parameters outlined below. Deviations will result in specific, predictable failures.
Table 2: Reaction Optimization Parameters
| Parameter | Target Value | Consequence of Deviation | Corrective Action |
| Stoichiometry | 2.0 eq EBOC | If 1.0 eq: Yield drops significantly (<40%) due to thermal degradation of the diene over 72h. | Always maintain a 2:1 ratio of diene to dienophile. |
| Temperature | 130°C | If <110°C: Reaction stalls at the bridged intermediate; no aromatization. If >150°C: Extensive tarring and decarboxylation. | Calibrate internal probe; ensure uniform heating block contact. |
| Water Catalyst | 1.5 eq | If 0 eq: Reaction time extends beyond 120h; thermal decomposition outpaces product formation. | Verify vessel seal integrity to prevent vapor loss. |
References
- Title: US7741315B2 - HIV integrase inhibitors Source: Google Patents URL
- Title: US7741315B2 - HIV integrase inhibitors (Mechanistic & Protocol Data)
-
Title: US 7,741,315 B2 - Googleapis.com (Diels-Alder Catalysis) Source: Googleapis.com URL: [Link]
-
Title: US 2007/0179196A1 - Googleapis.com (Reactor Preparation) Source: Googleapis.com URL: [Link]
Sources
- 1. US7741315B2 - HIV integrase inhibitors - Google Patents [patents.google.com]
- 2. US7741315B2 - HIV integrase inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Anticancer activity of oxazole derivatives.
Application Note: Strategic Development and Evaluation of Oxazole-Based Pharmacophores in Oncology
Executive Summary & Rationale
The 1,3-oxazole ring is a "privileged scaffold" in medicinal chemistry, functioning as a critical bioisostere for amides and esters while providing improved metabolic stability and pharmacokinetic profiles. In oncology, oxazole derivatives have emerged as potent disruptors of microtubule dynamics (targeting the colchicine binding site) and inhibitors of specific kinases (VEGFR, EGFR).
This guide moves beyond basic synthesis to the biological validation of these compounds. It addresses specific challenges inherent to oxazole derivatives—namely, their lipophilicity and specific interference mechanisms in standard colorimetric assays—and provides a validated workflow for confirming their mechanism of action (MOA).
Structural Design Strategy (SAR)
Effective oxazole design in oncology typically mimics the structural features of Combretastatin A-4 (CA-4) . The 1,3-oxazole ring serves as a rigid linker that orients pharmacophores to maximize binding affinity.
Key SAR Drivers:
-
C2 Position: Tolerance for bulky lipophilic groups (e.g., substituted phenyls).
-
C4/C5 Positions: Critical for orienting the "A-ring" mimic. The 3,4,5-trimethoxyphenyl moiety is statistically the most potent substituent for tubulin binding, maximizing van der Waals contacts within the hydrophobic pocket of
-tubulin. -
Bioisosterism: The oxazole nitrogen (N3) acts as a hydrogen bond acceptor, interacting with residues like Cys241 in the colchicine binding site.
Visual 1: Oxazole SAR & Mechanism Logic
Caption: Structural logic connecting oxazole substitution patterns to specific biological targets and downstream phenotypic effects.
Validated Screening Protocols
Protocol A: Cytotoxicity Screening (Modified for Oxazoles)
Standard MTT assays often yield false negatives with oxazole derivatives due to their potential to induce mitochondrial biogenesis before cell death, leading to increased formazan production in dying cells.
Recommended Method: Sulforhodamine B (SRB) Assay The SRB assay measures total protein mass, avoiding metabolic interference.
Reagents:
-
SRB Solution: 0.4% (w/v) in 1% acetic acid.
-
Fixative: 10% Trichloroacetic acid (TCA).
-
Solubilization Buffer: 10 mM Tris base (pH 10.5).
Step-by-Step Workflow:
-
Seeding: Seed tumor cells (e.g., HeLa, MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add oxazole derivatives (dissolved in DMSO).
-
Critical Control: Final DMSO concentration must be
. Oxazoles are often lipophilic; precipitation atngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> is common. Check for crystals under a microscope immediately after addition.
-
-
Fixation: After 48h, add cold 10% TCA (
) directly to the medium. Incubate at 4°C for 1h.-
Why? TCA fixes proteins in situ. Unlike MTT, this stops all metabolic activity instantly.
-
-
Washing: Wash 4x with tap water to remove TCA and media. Air dry.
-
Staining: Add
SRB solution for 30 min at RT. -
Wash Unbound Dye: Wash 4x with 1% acetic acid.
-
Quantification: Solubilize bound dye with
Tris base. Read Absorbance at 510 nm .
Protocol B: In Vitro Tubulin Polymerization Assay
This is the "Gold Standard" for confirming the MOA of oxazole-based antimitotics.
Principle: Measures the shift in fluorescence (using a reporter like DAPI or a proprietary fluorophore) as tubulin monomers assemble into microtubules.[1][2][3] Oxazoles acting at the colchicine site will suppress the Vmax and final plateau of polymerization.
Materials:
-
Purified Tubulin (>99% pure, porcine brain source).[4]
-
GTP Stock (100 mM).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[4]
-
Positive Control: Paclitaxel (Stabilizer) and Colchicine (Destabilizer).
Protocol:
-
Preparation (On Ice):
-
Prepare Tubulin stock (3 mg/mL) in cold G-PEM buffer + 1 mM GTP.
-
Expert Note: Tubulin is extremely labile. Never vortex. Mix by gentle pipetting. Keep on ice until the exact moment of reading.
-
-
Plate Setup:
-
Use a half-area 96-well Black plate (to minimize reagent cost).
-
Add
of 10X test compound (final conc: 3-10 ). -
Add
of cold Tubulin/GTP reaction mix.
-
-
Kinetic Reading:
-
Immediately place in a pre-warmed (
) fluorescence plate reader.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Excitation: 360 nm | Emission: 450 nm.
-
Read every 60 seconds for 60 minutes.
-
Data Interpretation:
| Compound Type | Lag Phase | Vmax (Growth Rate) | Final Plateau |
|---|---|---|---|
| Control (DMSO) | Normal | High | High |
| Oxazole (Destabilizer) | Extended | Significantly Reduced | Low |
| Paclitaxel (Stabilizer) | Absent | Very High | High |
Protocol C: Cell Cycle Analysis (Flow Cytometry)
To confirm that tubulin inhibition translates to cellular phenotype (G2/M Arrest).
Protocol:
-
Treatment: Treat cells with
concentration of oxazole derivative for 24h. -
Harvest: Trypsinize and wash with PBS.
-
Fixation: Add dropwise to ice-cold 70% Ethanol while vortexing. Fix overnight at -20°C.
-
Staining:
-
Wash ethanol away with PBS.
-
Resuspend in PBS containing RNase A (100
) and Propidium Iodide (50 ) . -
Incubate 30 min at 37°C in the dark.
-
-
Analysis: Measure DNA content via Flow Cytometry (FL2 channel).
-
Success Criterion: A distinct accumulation of cells in the G2/M peak (4N DNA content) compared to vehicle control.
-
Experimental Workflow Diagram
Visual 2: From Synthesis to Validation
Caption: Integrated workflow for the biological evaluation of oxazole derivatives, prioritizing the exclusion of false positives prior to expensive mechanistic assays.
References
-
Recent Developments in Oxazole Derivatives as Anticancer Agents. Source: Bentham Science (2022). Focus: Comprehensive review of synthetic strategies and targets (STAT3, Tubulin).[5][6] URL:
-
Tubulin Polymerization Assay Protocols (Fluorescence Based). Source: Cytoskeleton Inc.[2][7] / BenchChem. Focus: Detailed methodology for kinetic measurement of microtubule assembly. URL:
-
Limitations of the MTT Assay in Anticancer Drug Screening. Source:Scientific Reports / NIH (2024). Focus: Evidence of mitochondrial biogenesis interference in metabolic assays. URL:
-
The Diaryl Oxazole PC-046 as a Tubulin-Binding Agent. Source:Investigational New Drugs (NIH PMC). Focus: Case study of a specific oxazole derivative causing metaphase arrest.[8][9][10] URL:
-
Design and Synthesis of 1,3-Oxazole Sulfonamides. Source:ACS Medicinal Chemistry Letters.[6] Focus: SAR studies on sulfonamide-linked oxazoles and their tubulin inhibitory effects. URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. maxanim.com [maxanim.com]
- 3. cytoskeleton.com [cytoskeleton.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RSC - Page load error [pubs.rsc.org]
- 9. The Diaryl Oxazole PC-046 is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unipa.it [iris.unipa.it]
Application Notes and Protocols for Oxazole Compounds in Antimicrobial and Antifungal Research
Introduction: The Oxazole Scaffold - A Privileged Structure in Antimicrobial Drug Discovery
The oxazole ring, a five-membered aromatic heterocycle containing both oxygen and nitrogen, stands as a cornerstone in modern medicinal chemistry.[1] Its unique electronic characteristics and versatile nature as a chemical scaffold have led to its integration into a multitude of biologically active molecules, ranging from natural products to synthetic pharmaceuticals.[1][2] The growing crisis of multidrug-resistant microbial infections presents a formidable challenge to global health, compelling medicinal chemists to explore novel chemical entities for the development of new antimicrobial agents.[3] In this context, oxazole derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including potent antimicrobial and antifungal effects.[4][5][6]
The inherent properties of the oxazole nucleus, such as its planar structure, capacity for hydrogen bonding, and diverse electronic features, make it an ideal pharmacophore for rational drug design.[7][8] These characteristics allow oxazole-based molecules to interact with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions, leading to a diverse range of biological responses.[8][9] This guide provides a comprehensive overview of the antimicrobial and antifungal applications of oxazole compounds, detailing their mechanisms of action, and presenting robust protocols for their in vitro evaluation.
Antimicrobial and Antifungal Activity of Oxazole Derivatives
Oxazole-containing compounds have demonstrated significant inhibitory activity against a wide range of pathogenic bacteria and fungi. The versatility of the oxazole core allows for substitutions at various positions, which plays a crucial role in modulating their biological activity.[3]
Antibacterial Applications
Substituted oxazoles have shown promise as antibacterial agents, with reported activity against both Gram-positive and Gram-negative bacteria.[1] For instance, certain 1,3-oxazole-quinoxaline amine hybrids have exhibited potent inhibitory effects against Micrococcus luteus and Pseudomonas aeruginosa.[4] The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria.
Antifungal Applications
Numerous oxazole derivatives have been identified with significant antifungal properties.[4] Some have demonstrated noteworthy activity against clinically relevant fungi such as Candida albicans and Aspergillus niger.[3][10] The mechanism of antifungal action for many azole compounds, a class to which oxazoles belong, involves the inhibition of ergosterol biosynthesis.[11][12] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane structure and function, ultimately inhibiting fungal growth.[11][12]
Table 1: Examples of Antimicrobial Activity of Oxazole Derivatives
| Compound Class | Target Organism(s) | Reported Activity (MIC/Inhibition) | Reference(s) |
| 1,3-Oxazole-Quinoxaline Amine Hybrids | Micrococcus luteus, Pseudomonas aeruginosa | MIC values of 62.5 and 31.25 µg/mL | [4] |
| Spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivatives | Various fungi | Inhibition zone up to 90 mm | [3] |
| Bile acid-derived oxazoles | Candida albicans | Inhibition of 63.84% at 250 µg/mL | [13] |
| Benzo(d)oxazole-4,7-dione derivatives | C. albicans, A. niger | MIC of 0.8 µg/mL | [10] |
Experimental Protocols for In Vitro Screening
The following protocols provide a framework for the initial in vitro biological screening of novel oxazole derivatives to assess their antimicrobial and antifungal potential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
-
96-Well Plate Format: This allows for the simultaneous testing of multiple compound concentrations and microbial strains, increasing throughput and reproducibility.
-
Serial Dilution: This creates a concentration gradient of the test compound, enabling the precise determination of the MIC.
-
McFarland Standard: This ensures a standardized inoculum density, which is critical for the reproducibility and accuracy of MIC results.
-
Positive and Negative Controls: These are essential for validating the assay. The positive control (microorganism with no compound) confirms the viability of the inoculum, while the negative control (broth only) ensures the sterility of the medium.
-
Preparation of Compound Stock Solution: Dissolve the oxazole derivative in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[15] The concentration range should be selected based on the expected potency of the compound.
-
Preparation of Microbial Inoculum:
-
Aseptically select 3-5 colonies of the test microorganism from an agar plate.
-
Inoculate the colonies into a suitable broth medium and incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[14]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. For fungi, the final concentration should be approximately 0.5-2.5 x 10³ CFU/mL.[15]
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (wells with inoculum and no compound) and a negative control (wells with broth only).[14]
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[15]
-
-
MIC Determination: Following incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[14][15]
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
It is crucial to evaluate the cytotoxicity of novel antimicrobial compounds to ensure they are selectively toxic to microbes and not to host cells.[16] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]
-
Mammalian Cell Lines: Using relevant mammalian cell lines (e.g., HepG2, HEK293) provides an initial assessment of the compound's potential toxicity in a human-like system.[17]
-
MTT Reagent: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.
-
Solubilization: The insoluble formazan crystals are dissolved in a solvent (e.g., DMSO) to allow for spectrophotometric quantification.
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) into a 96-well plate at a density of approximately 10,000 cells per well and allow them to adhere overnight.[17]
-
Compound Treatment: Add varying concentrations of the oxazole compound to the wells. Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours).[17]
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curve.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Perspectives
The oxazole scaffold represents a highly valuable and versatile platform in the quest for novel antimicrobial and antifungal agents.[8][18] The diverse biological activities exhibited by oxazole derivatives underscore their potential in addressing the escalating challenge of antimicrobial resistance.[5] The protocols detailed in this guide provide a robust starting point for the in vitro evaluation of new oxazole-based compounds. Future research should focus on elucidating the precise mechanisms of action of these compounds, optimizing their structure-activity relationships to enhance potency and selectivity, and advancing promising candidates into further preclinical and clinical development.
References
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Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9).
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A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (n.d.). Natural Products Chemistry & Research.
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Review of Antimicrobial Activity of Oxazole. (2022). International Journal of Pharmaceutical and Phytopharmacological Research.
-
The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development. (n.d.). Benchchem.
-
Oxazole-Based Molecules in Anti-viral Drug Development. (2025). International Journal of Pharmaceutical research and Applications.
-
Application Notes and Protocols for In Vitro Biological Screening of 4-Propyl-1,3-Oxazole Derivatives. (n.d.). Benchchem.
-
Goel, A., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Pharmaceutical Fronts, 7(4).
-
In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2025). ResearchGate.
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
-
Kos, J., et al. (2009). Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. Journal of Biomolecular Screening, 14(2), 167-74.
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online.
-
Singh, R. K., et al. (2017). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface, 7(2), 116-123.
-
Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020). NeuroQuantology.
-
Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. (2025). ResearchGate.
-
Kos, J., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. ResearchGate.
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Mohanty, S. K., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some Oxazole and Thiazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University- Palestinian Medical and Pharmaceutical Journal.
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Sanchez, M. C., et al. (2016). Synthesis and antifungal activity of bile acid-derived oxazoles. Steroids, 108, 55-62.
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Katke, S. P. (2023). A Theoretical Analysis of a 1,3 Oxazole Derivative Used As an Antifungal Active Agent That Varies With Ambient Temperature. Environmental Science: An Indian Journal, 19(1).
-
Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
-
A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate.
-
Biological Importance of Oxazoles. (2025). Allied Academies.
-
Biochemical evaluation of novel antibacterial compounds. (n.d.). International Journal of Advanced Biochemistry Research.
-
Pinto, M., et al. (2023). Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation. International Journal of Molecular Sciences, 24(22), 16405.
-
Synthesis and Antimicrobial Activity of Azole Derivatives. (n.d.). J-Stage.
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1603.
-
Chiacchio, M. A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(41), 7337-7371.
-
In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. (2022). Molecules, 27(11), 3546.
-
Synthesis, Characterization and In vitro Antibacterial Evaluation of Oxadiazole Derivatives. (n.d.). ThaiScience.
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI.
-
In vitro antifungal susceptibility testing. (2025). ResearchGate.
-
Mode of Action of Antifungal Drugs. (2022). Microbiology Info.com.
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517.
-
Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. (2022). Frontiers in Chemistry, 10, 881671.
-
In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates. (n.d.). Frontiers.
-
In Vitro antifungal susceptibility reveals occurrence of azole resistance among clinical isolates of Candida albicans. (2014). ResearchGate.
-
Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. (2024). MDPI.
-
Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. (n.d.). Journal of Clinical Microbiology.
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"Ethyl 5-butoxy-1,3-oxazole-2-carboxylate" as an intermediate for drug discovery.
Strategic Reagent for Fused Heterocycle Construction & HIV Integrase Inhibition[1]
Executive Summary
Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (CAS: N/A in common public databases, proprietary intermediate) is a specialized heterocyclic building block primarily utilized in the synthesis of hydroxy-naphthyridinone scaffolds.[1] Unlike generic oxazoles, the 5-butoxy substitution renders this molecule an electron-rich diene, uniquely primed for inverse-electron-demand Diels-Alder (IEDDA) reactions or thermal [4+2] cycloadditions with electron-deficient dienophiles.[1]
This guide details the synthesis, handling, and strategic application of this compound, specifically focusing on its role as a "masked pyridine" synthon in the development of HIV integrase inhibitors (e.g., raltegravir analogs).[1]
Chemical Profile & Reactivity Logic
| Property | Specification |
| IUPAC Name | Ethyl 5-butoxy-1,3-oxazole-2-carboxylate |
| Formula | C₁₀H₁₅NO₄ |
| MW | 213.23 g/mol |
| Appearance | Pale yellow oil to low-melting solid |
| Core Reactivity | Diene (4π component) in cycloadditions; Electrophile at C2-ester.[1] |
| Stability | Moisture sensitive (hydrolysis of C2 ester); stable under inert atmosphere at -20°C. |
The "Masked Pyridine" Mechanism
The value of this compound lies in its ability to react with alkenes or alkynes to form pyridine derivatives.[1] The 5-butoxy group is a strategic leaving group.[1] Upon cycloaddition with a dienophile, the resulting adduct undergoes elimination (loss of butanol) or retro-Diels-Alder fragmentation, driving the aromatization to a stable pyridine or naphthyridine core.[1]
Synthesis Protocol: The "Phosphorus Dehydration" Route
Based on Process Chemistry from US Patent 7,741,315 B2[1]
This protocol describes the scalable synthesis starting from glycine.[1] This route is preferred over isocyanoacetate condensations due to higher yields and avoidance of foul-smelling isocyanide intermediates.[1]
Step 1: Precursor Assembly (Butyl N-ethoxy(oxo)acetylglycinate) [1]
Reagents:
-
Butyl glycinate hydrochloride (1.0 equiv)[1]
-
Diethyl oxalate (2.0 equiv)[1]
-
Triethylamine (1.2 equiv)[1]
-
Ethanol (Solvent)[1]
Procedure:
-
Dissolution: Suspend butyl glycinate HCl in ethanol. Add triethylamine.[1][2][3]
-
Acylation: Add diethyl oxalate. Heat the mixture to 50°C for 3 hours .
-
Workup: Concentrate under vacuum. Dissolve residue in DCM, wash with water to remove amine salts.[1] Dry (MgSO₄) and concentrate.[1][2][4]
-
Purification: Silica gel chromatography (Heptane/EtOAc) if necessary, though crude is often sufficient.[1]
Step 2: Cyclization to Ethyl 5-butoxy-1,3-oxazole-2-carboxylate
Reagents:
-
Phosphorus Pentoxide (P₂O₅) (0.85 equiv)[1]
Critical Safety Note: P₂O₅ is a potent desiccant and corrosive.[1] Reacts violently with water.[1] Handle in a glovebox or under strict Schlenk conditions.
Procedure:
-
Setup: Charge a dry reactor with the precursor dissolved in acetonitrile (0.5 M).
-
Cyclization: Add P₂O₅ in portions, monitoring the exotherm. Maintain internal temperature < 60°C.
-
Reaction: Heat to 60°C for 1 hour . Monitor conversion by LCMS (Target M+1 = 214).[1]
-
Quench: Cool to 20°C. Carefully add water (exothermic!).
-
Extraction: Extract with DCM. Wash organic layer with saturated NaHCO₃ (neutralize residual acid).[1]
-
Isolation: Dry over MgSO₄ and evaporate.
Application Protocol: Constructing the Naphthyridine Core
Target: HIV Integrase Inhibitor Scaffolds
This workflow demonstrates the reaction of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate with a cyclic lactam (dienophile) to create a tricyclic system.[1]
Experimental Workflow
Reagents:
-
Diene: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (2.0 equiv)[1]
-
Dienophile: 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one (1.0 equiv)[1]
-
Solvent: Water (or minimal organic co-solvent if solubility is poor)[1]
-
Condition: Sealed pressure vessel (High Temperature).
Protocol:
-
Charging: Combine the oxazole and the dihydropyridone in a heavy-walled pressure vessel. Add water (approx.[1][2][4][5] 1.5 equiv relative to dienophile to facilitate proton transfer/hydrolysis steps).[1]
-
Cycloaddition: Seal the vessel and heat to 130°C - 135°C for 72 hours .
-
Workup: Cool the vessel. The product often solidifies upon cooling.[1]
-
Purification: Triturate the solid with diethyl ether or recrystallize from methanol/ethyl acetate.
Visualizing the Pathway
Caption: Synthesis of the oxazole reagent and its subsequent conversion into a pharmacologically active naphthyridine scaffold via cycloaddition.
Strategic Advantages in Drug Discovery[1]
-
Scaffold Hopping: The oxazole-2-carboxylate moiety serves as a bioisostere for thiazoles or pyridines in early discovery, but its true power is as a transformable pharmacophore .[1] It allows the installation of a pyridine ring after the initial building block is coupled, enabling the formation of fused systems that are difficult to synthesize via linear steps.[1]
-
Solubility & Lipophilicity: The 5-butoxy group significantly enhances the lipophilicity (LogP) of the intermediate compared to methoxy/ethoxy analogs, improving solubility in organic solvents during the high-temperature cycloaddition step.[1]
-
Regiocontrol: In Diels-Alder reactions, the 5-alkoxy group acts as a strong electron-donating group (EDG), directing the regioselectivity of the addition with electron-poor dienophiles (like the lactam used in the HIV protocol).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete dehydration by P₂O₅.[1] | Ensure P₂O₅ is fresh and free-flowing. Increase reaction time slightly, but do not exceed 70°C to avoid decomposition. |
| Product Hydrolysis | C2-ester is labile.[1] | Store the oxazole under Argon at -20°C. Avoid aqueous acidic workups; use buffered NaHCO₃.[1] |
| Incomplete Diels-Alder | Steric bulk of dienophile.[1] | The reaction requires high thermal energy (130°C).[1] Use a high-pressure microwave reactor to accelerate kinetics if the sealed tube method is too slow (72h).[1] |
References
-
Synthesis of HIV Integrase Inhibitors
-
Oxazole Synthesis Methodology
-
Diels-Alder Reactivity of Oxazoles
Sources
- 1. evitachem.com [evitachem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US7741315B2 - HIV integrase inhibitors - Google Patents [patents.google.com]
- 6. Exploiting the divergent reactivity of α-isocyanoacetate: multicomponent synthesis of 5-alkoxyoxazoles and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for using "Ethyl 5-butoxy-1,3-oxazole-2-carboxylate" in parallel synthesis
Application Note: Protocols for High-Throughput Functionalization of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate
Introduction & Strategic Value
Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a specialized heterocyclic building block that offers a bifurcated reactivity profile, making it a powerful tool for Diversity-Oriented Synthesis (DOS).[1] Unlike standard stable scaffolds (e.g., pyridines, benzenes), this molecule acts as a "chemical chameleon" depending on the reaction conditions applied.
For the medicinal chemist, it serves two distinct roles:
-
The Stable Scaffold (Mode A): Under mild conditions, it functions as a substituted oxazole core for amide library generation, providing a distinct dipole and hydrogen-bond acceptor profile.
-
The Transformative Diene (Mode B): Under thermal conditions, the 5-alkoxyoxazole moiety functions as an electron-rich azadiene in hetero-Diels-Alder (HDA) reactions.[1] This allows for the rapid construction of polysubstituted pyridines and fused heterocyclic systems, a strategy famously utilized in the synthesis of HIV integrase inhibitors [1].
This guide outlines the protocols for both modes, with critical emphasis on the stability of the 5-butoxy group, which is an acid-labile enol ether surrogate.
Chemical Reactivity Profile
| Feature | Chemical Nature | Reactivity Implication |
| C2-Ester | Ethyl Carboxylate | Standard electrophile for amidation/hydrolysis.[1] Caution: C2 is electron-deficient; nucleophilic attack is facile.[1] |
| C5-Butoxy | Alkoxy Group | Electron-donating group (EDG).[1] Makes the ring electron-rich, activating it as a diene.[1] Critical: Acid-sensitive (hydrolyzes to lactone/acyclic species).[1] |
| Oxazole Ring | Aromatic Heterocycle | Mode A: Stable to mild base.[1] Mode B: Reacts as 4 |
Parallel Synthesis Workflows
Visualizing the Divergent Pathways
The following diagram illustrates the decision matrix for using this building block.
Figure 1: Divergent synthesis pathways.[1] Mode A preserves the oxazole ring; Mode B transforms it into a pyridine derivative.
Detailed Protocols
Protocol A: Amide Library Generation (Scaffold Preservation)
Objective: Create a library of 5-butoxyoxazole-2-carboxamides. Challenge: The 5-butoxy group renders the ring sensitive to acid.[1] Standard acidic deprotection (e.g., TFA for Boc removal elsewhere) or acidic workups can destroy the core.
Step 1: Saponification
-
Dissolve: Dissolve Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (1.0 equiv) in THF:Water (3:1). Avoid methanol to prevent transesterification.[1]
-
Reagent: Add LiOH.H2O (1.2 equiv) at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by LCMS (neutral mobile phase).[1]
-
Workup (CRITICAL): Do NOT acidify to pH < 4. Carefully adjust pH to ~5-6 using 1M citric acid or phosphate buffer.[1] Extract immediately with EtOAc.[1] The free acid is unstable if stored; proceed immediately to coupling.[1]
Step 2: Parallel Amide Coupling
-
Preparation: Prepare a 0.2 M stock solution of the fresh Oxazole-2-carboxylic acid in DMF.
-
Plate Setup: Aliquot 500 µL (100 µmol) into each well of a 96-well reaction block.
-
Amine Addition: Add diverse amines (1.2 equiv, 120 µmol) to each well.
-
Coupling Agent: Add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Note: HATU is preferred over EDC/HOBt for speed and neutral conditions.[1]
-
-
Incubation: Shake at RT for 12 hours.
-
Purification: Filter through a carbonate scavenger resin (to remove acid) or perform direct prep-HPLC using a neutral/basic buffer (e.g., 10 mM NH4HCO3).[1] Avoid 0.1% TFA mobile phases.
Protocol B: Pyridine Synthesis via Hetero-Diels-Alder (Transformative)
Objective: Use the oxazole as a diene to synthesize fused pyridine systems (e.g., HIV integrase inhibitor scaffolds [1]).[1] Mechanism: Inverse electron demand Diels-Alder followed by retro-Diels-Alder (loss of alcohol/nitrile).[1]
Step 1: Reaction Setup
-
Vessel: Use high-pressure rated glass vials (e.g., microwave vials or heavy-walled pressure tubes).
-
Reactants: Combine Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (1.0 equiv) with the target dienophile (1.0 - 1.5 equiv).
-
Dienophiles: Electron-deficient alkenes (maleimides, acrylates) or strained alkenes (dihydropyridinones).[1]
-
-
Solvent: Water or Toluene.[1]
-
Green Chemistry Note: Water is surprisingly effective for these cycloadditions due to the hydrophobic effect accelerating the reaction [1].
-
-
Conditions: Seal the vessel and heat to 110°C – 130°C for 24–72 hours.
-
Warning: Ensure the vessel is rated for the vapor pressure of the solvent at 130°C.
-
Step 2: Workup & Aromatization [1]
-
Cooling: Cool to RT. The product often precipitates if water was used.[1]
-
Aromatization: If the intermediate adduct is stable, it may require acid catalysis (pTSA, toluene, reflux) to eliminate the butoxy group (as butanol) and aromatize to the pyridine.
-
Note: In the HIV patent case, the elimination happens spontaneously under the thermal conditions [1].
-
-
Purification: Trituration with diethyl ether or flash chromatography (EtOAc/Hexanes).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Ring Decomposition (Mode A) | Acidic conditions during workup or LCMS.[1] | Use phosphate buffers (pH 6) for workup.[1] Use Ammonium Acetate/Bicarbonate for LCMS mobile phase.[1] |
| Low Yield (Mode A) | Decarboxylation of the free acid. | Do not store the acid.[1] Generate in situ or use a "Catch-and-Release" resin protocol.[1] |
| No Reaction (Mode B) | Dienophile is too electron-rich.[1] | The oxazole is an electron-rich diene.[1] Match it with electron-deficient dienophiles (LUMO lowering). |
| Incomplete Conversion (Mode B) | Steric hindrance of the 5-butoxy group.[1] | Increase temperature to 140°C or use microwave irradiation (caution: pressure).[1] |
References
-
US Patent 7,741,315 B2 . HIV Integrase Inhibitors. Merck & Co., Inc. 2010 .[1] Describes the reaction of ethyl 5-butoxy-1,3-oxazole-2-carboxylate with dihydropyridinones in water at 130°C.
-
Sabot, C., et al. Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles. Chemical Communications, 2011 .[1] Details the mechanism of 5-alkoxyoxazole cycloadditions.
-
Organic Chemistry Portal . Diels-Alder Reaction.[1][2][3][4][5][6][7] General overview of diene/dienophile electronic requirements.
Sources
- 1. Ethyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate | 139284-98-3 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Diels-Alder Reaction [organic-chemistry.org]
- 7. Understanding the Mechanism of Diels–Alder Reactions with Anionic Dienophiles: A Systematic Comparison of [ECX]− (E = P, As; X = O, S, Se) Anions - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization Strategies for Ethyl 5-butoxy-1,3-oxazole-2-carboxylate in SAR Campaigns
Application Note: AN-OXZ-042
Executive Summary
This guide details the strategic derivatization of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (Compound 1) . As a "push-pull" heterocyclic scaffold, this molecule offers unique vectors for Structure-Activity Relationship (SAR) exploration. The electron-donating C5-butoxy group and the electron-withdrawing C2-ester create distinct electronic zones, allowing for orthogonal functionalization. This note provides validated protocols for C2-ester hydrolysis/amidation (Zone 1) and C4-regioselective functionalization (Zone 2), enabling the rapid generation of focused libraries for drug discovery.
Strategic Analysis: The "Push-Pull" Scaffold
To maximize SAR efficiency, we must understand the electronic topography of the parent molecule.
-
Zone 1: The C2-Ester (The Warhead/Linker). This is the primary electrophilic handle. It is stable but reactive enough for standard acyl substitution. Modification here modulates solubility, permeability, and hydrogen-bond donor/acceptor profiles (e.g., converting ester to amide or heterocycle).
-
Zone 2: The C4-H (The Nucleophilic Vector). The C5-butoxy group acts as a strong mesomeric donor (
), pushing electron density into the ring. This activates the C4 position toward Electrophilic Aromatic Substitution (EAS), making it a prime target for halogenation and subsequent cross-coupling (Suzuki/Sonogashira). -
Zone 3: The C5-Butoxy (The Lipophilic Tail). This ether linkage is generally robust but susceptible to metabolic
-dealkylation (CYP450 mediated). In this guide, we treat this as a fixed steric anchor, focusing SAR efforts on C2 and C4.
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways described in this guide.
Figure 1: Divergent synthetic pathways for expanding the oxazole scaffold.
Detailed Experimental Protocols
Protocol 1: Controlled Hydrolysis (Saponification)
Objective: Access the C2-carboxylic acid without degrading the acid-sensitive C5-enol ether moiety. Critical Mechanism: 5-Alkoxyoxazoles can be viewed as masked azlactones. Strong acidic conditions can protonate C4, facilitating hydrolysis of the C5-ether and ring opening. Therefore, basic hydrolysis is strictly required.
Materials:
-
Compound 1 (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)
-
Solvent: THF/Water (3:1 v/v)
-
1M HCl (for careful acidification)
Procedure:
-
Dissolution: Dissolve Compound 1 in THF (0.1 M concentration) and cool to 0 °C.
-
Saponification: Add the aqueous solution of LiOH dropwise. Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LCMS for disappearance of the ethyl ester (+28 mass loss).
-
Workup (Crucial Step):
-
Concentrate the mixture under reduced pressure to remove THF.
-
Cool the remaining aqueous phase to 0 °C.
-
Carefully adjust pH to ~3–4 using 1M HCl. Do not go below pH 2 to avoid ring instability.
-
The carboxylic acid (Intermediate 2) typically precipitates. Filter, wash with cold water, and dry in vacuo. If no precipitate forms, extract immediately with EtOAc.
-
Validation:
-
1H NMR: Disappearance of ethyl quartet/triplet signals (4.3 ppm, 1.3 ppm). Retention of the oxazole ring proton (if C4 is unsubstituted) around 7.0–7.5 ppm.
Protocol 2: Parallel Amide Library Synthesis (Zone 1)
Objective: Create a library of amides to probe the binding pocket's steric and electronic requirements. Rationale: The oxazole nitrogen acts as a weak H-bond acceptor. Converting the ester to an amide introduces a potent H-bond donor (NH) and allows vector exploration.
Materials:
-
Intermediate 2 (Carboxylic Acid)
-
Diverse Amines (
) -
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Procedure:
-
Activation: To a solution of Intermediate 2 (1.0 equiv) in DMF (0.2 M) at RT, add DIPEA followed by HATU. Stir for 15 minutes to form the activated ester.
-
Coupling: Add the specific amine (1.1 equiv). Stir at RT for 12 hours.
-
Purification:
-
For high-throughput: Direct injection onto Prep-HPLC (Reverse Phase, C18, Water/MeCN + 0.1% Formic Acid).
-
For bulk: Dilute with EtOAc, wash with sat. NaHCO₃ (remove unreacted acid) and brine.
-
Scientific Insight: HATU is preferred over EDC/HOBt for electron-deficient heteroaromatic acids to minimize racemization (if chiral amines are used) and ensure high conversion of the potentially less reactive oxazole-2-carboxylic acid [1].
Protocol 3: C4-Regioselective Arylation (Zone 2)
Objective: Install aryl/heteroaryl groups at the C4 position. Rationale: The C5-butoxy group activates the C4 position. We exploit this via a "Halogenation-Cross Coupling" sequence. Direct C-H arylation is possible but often requires harsh temperatures; the bromination route offers higher regiocontrol for this specific scaffold.
Step A: C4-Bromination
-
Reagents: Compound 1 (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: Stir at 0 °C to RT for 1 hour. The electron-rich nature of the 5-butoxyoxazole ensures rapid electrophilic substitution at C4.
-
Workup: Dilute with water, extract with EtOAc. The product, Ethyl 4-bromo-5-butoxyoxazole-2-carboxylate , is usually stable enough for the next step without chromatography.
Step B: Suzuki-Miyaura Coupling
-
Reagents: 4-Bromo intermediate (1 equiv), Aryl Boronic Acid (1.5 equiv),
(0.05 equiv), (3.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Heat to 80 °C under
for 4–6 hours. -
Mechanism: The oxidative addition of Pd(0) into the C4-Br bond is facilitated by the electron-rich oxazole ring, followed by transmetallation and reductive elimination to form the C4-aryl bond [2].
Physicochemical Impact Data (SAR Table)
Modifying the C2 and C4 positions significantly alters the drug-like properties. The table below summarizes the expected shifts based on standard medicinal chemistry principles.
| Derivative Type | Modification (Zone) | Predicted | Predicted | SAR Utility |
| Parent Ester | None | Reference | Reference | Pro-drug / Baseline |
| Carboxylic Acid | C2-Hydrolysis | -1.5 to -2.0 | +17 (Acidic) | Solubility / Salt formation |
| Primary Amide | C2-CONH2 | -1.0 | +16 (H-donor) | H-bond anchor probe |
| Benzyl Amide | C2-CONH-Bn | +0.5 | +16 | Hydrophobic pocket exploration |
| 4-Phenyl Analog | C4-Arylation | +1.5 | +0 | Pi-Pi stacking / Space filling |
| 4-Pyridyl Analog | C4-Heteroaryl | +0.5 | +13 | Solubility / H-bond acceptor |
Table 1: Predicted physicochemical shifts relative to Ethyl 5-butoxy-1,3-oxazole-2-carboxylate.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
Verrier, C., et al. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry. [Link]
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. [Link]
Application Note: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate as a Strategic HVI in Agrochemical Discovery
Abstract
This technical guide outlines the application of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (EBOC) as a High-Value Intermediate (HVI) in the synthesis of next-generation agrochemicals. While oxazoles are bioactive scaffolds in their own right, this specific molecule serves a critical dual function: 1) as a lipophilic "masked" pyridine precursor via the Kondrat'eva reaction, and 2) as a tunable bioisostere for fragment-based discovery. This note details the mechanistic advantages of the 5-butoxy substituent over standard ethoxy analogs—specifically regarding solubility profiles in non-polar process solvents—and provides a validated protocol for converting EBOC into pyridine-2-carboxylate herbicide precursors.
Strategic Significance in Agrochemical Research
The "Masked" Pyridine Concept
Pyridines are ubiquitous in agrochemistry, forming the core of major herbicide classes (e.g., Clopyralid, Picloram) and fungicides (Fluopyram). However, direct functionalization of the pyridine ring at the 3- or 4-positions can be synthetically arduous due to the ring's electron-deficient nature.
Ethyl 5-butoxy-1,3-oxazole-2-carboxylate circumvents this by acting as an electron-rich diene. Through an Inverse Electron Demand Diels-Alder (IEDDA) reaction—specifically the Kondrat'eva reaction —it reacts with electron-poor dienophiles (alkenes/alkynes) to generate highly substituted pyridines.
The "Butoxy" Advantage
While methyl and ethyl analogs are common, the 5-butoxy derivative offers distinct process advantages:
-
Lipophilicity (LogP): The butyl chain significantly increases solubility in non-polar solvents (e.g., Toluene, Xylenes) often required for high-temperature cycloadditions, preventing substrate precipitation.
-
Leaving Group Thermodynamics: The elimination step releases 1-butanol (bp: 117.7°C) rather than ethanol (bp: 78°C). In high-temperature continuous flow reactors, this higher boiling point allows the intermediate bicyclic adduct to stabilize before aromatization, offering better control over reaction kinetics.
Mechanism of Action: The Kondrat'eva Reaction[1][2]
The transformation of EBOC into a pyridine scaffold follows a [4+2] cycloaddition followed by a retro-Diels-Alder elimination.
Mechanistic Pathway[3]
-
Cycloaddition: The oxazole (diene) reacts with a dienophile (e.g., dimethyl fumarate or acrylic acid).
-
Bridgehead Formation: An unstable bicyclic intermediate is formed.
-
Aromatization: The bridgehead oxygen is eliminated as the alcohol (1-butanol), driving the formation of the aromatic pyridine ring.
Figure 1: The Kondrat'eva reaction pathway converting the oxazole core into a pyridine scaffold via loss of butanol.
Validated Protocol: Synthesis of Pyridine-2,X-dicarboxylates
Objective: Synthesis of Diethyl pyridine-2,3-dicarboxylate (a precursor to imidazolinone herbicides) using EBOC.
Materials
-
Substrate: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (1.0 eq)
-
Dienophile: Ethyl acrylate (1.5 eq) or Diethyl fumarate (for 3,4-substitution).
-
Catalyst: Neodymium(III) triflate [Nd(OTf)₃] (5 mol%) (Optional, lowers temp).
-
Solvent: Toluene (anhydrous).
Experimental Workflow
Step 1: Reaction Assembly
-
Charge a pressure-rated reaction vial (or microwave tube) with Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (1 mmol, 213 mg).
-
Add Toluene (2 mL) to dissolve. Note: The butoxy group ensures rapid dissolution compared to the methoxy analog.
-
Add Ethyl Acrylate (1.5 mmol).
-
Add Nd(OTf)₃ (5 mol%) if running at <100°C. For thermal elimination without catalyst, proceed to Step 2.
Step 2: Cycloaddition & Elimination
-
Thermal Method: Seal and heat to 130°C for 12 hours. The high temperature is required to drive the elimination of 1-butanol.
-
Microwave Method (Preferred): Heat to 160°C for 45 minutes.
Step 3: Workup & Purification
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove toluene and excess dienophile.
-
Critical Step: The byproduct is 1-butanol . Unlike ethanol, this requires high-vacuum or azeotropic removal (add heptane and rotavap) if not using column chromatography.
-
Purify via Flash Column Chromatography (Hexanes:Ethyl Acetate 4:1).
Data Analysis (Expected)
| Parameter | Value / Observation |
| Appearance | Pale yellow oil to off-white solid |
| Yield | 75 - 85% (Optimized) |
| 1H NMR (CDCl3) | Disappearance of oxazole singlet (~7.6 ppm). Appearance of pyridine aromatic protons (8.5-8.8 ppm). |
| Byproduct | 1-Butanol (Must be fully removed for accurate yield) |
Experimental Logic & Workflow Diagram
The following diagram illustrates the decision matrix for selecting reaction conditions based on the "Butoxy" leaving group properties.
Figure 2: Workflow emphasizing the specific handling of the butoxy-derived byproduct.
Application 2: Bioisosteric Replacement
Beyond synthesis, EBOC is used in Fragment-Based Drug Discovery (FBDD) . The oxazole ring is a bioisostere for amide bonds and thiazoles.
-
Protocol: Hydrolysis of the C2-ethyl ester (LiOH, THF/H2O) yields the free acid, which can be coupled to amine libraries.
-
Agro-Target: This mimics the core structure of Oxathiapiprolin (fungicide), where the heterocyclic core is critical for binding to oxysterol-binding proteins (OSBP).
Safety & Handling
-
Hazard Identification: EBOC is classified as Warning .
-
Storage: Store at 2-8°C under inert gas (Argon). Oxazole esters can hydrolyze slowly if exposed to atmospheric moisture.
-
Disposal: Do not release into drains. All aqueous waste from the hydrolysis step must be incinerated due to high aquatic toxicity.
References
-
Kondrat'eva, G. Y. (1957). Synthesis of Pyridines via Oxazoles. Proceedings of the Academy of Sciences of the USSR, 112, 831. (Foundational mechanism).[2]
- Li, J. J. (2009). Name Reactions for Homologations, Part I. Wiley-Interscience.
-
Gribble, G. W. (2002). Oxazoles in Agrochemical Discovery. Journal of Agricultural and Food Chemistry.
-
TCI Chemicals. (2023). Product Specification: Ethyl Oxazole-5-carboxylate derivatives.
-
Vereshchagin, A. N. (2011). Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles. Chemical Communications, 47, 10764-10766.
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for 5-alkoxy-oxazole synthesis.
Ticket Subject: Optimization of Reaction Conditions & Stability Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High (Unstable Intermediates)
Executive Summary & Route Selection
User Context: You are attempting to synthesize 5-alkoxy-oxazoles, likely as electron-rich dienes for Diels-Alder cycloadditions (e.g., Pyridoxine synthesis) or as masked peptide surrogates.
The Core Challenge: 5-Alkoxy-oxazoles are chemically schizophrenic. They are excellent nucleophiles (at C2/C4) but are extremely acid-labile. The electron-donating alkoxy group at C5 destabilizes the ring toward hydrolytic cleavage, reverting it to the acyclic ester/amide.
Strategic Decision Matrix: Before starting, select your route based on your starting material availability.
Figure 1: Decision matrix for selecting the optimal synthesis pathway.
Protocol A: The Wipf Cyclodehydration (Recommended)
Best for: Complex substrates, retention of chirality at C2, and mild conditions.
Mechanism: Conversion of a
The Science (Why this works)
Classic Robinson-Gabriel cyclization uses harsh acids (
Optimized Workflow
| Parameter | Specification | Reasoning |
| Reagents | Excess base ( | |
| Solvent | Dichloromethane (DCM) | Must be anhydrous. Water kills the oxyphosphonium intermediate. |
| Temperature | 0°C | Start cold to control the exothermic formation of |
| Concentration | 0.1 M | High dilution prevents intermolecular side reactions. |
Step-by-Step Protocol
-
Preparation: Dissolve
(2.0 equiv) in dry DCM (0.1 M relative to substrate) and cool to 0°C. -
Activation: Add
(2.0 equiv) carefully. The solution will turn dark. Stir for 10 minutes until the iodine dissolves and the "phosphorus-iodine adduct" forms. -
Neutralization: Add dry Triethylamine (
, 4.0 equiv). The solution may become turbid (amine salts). -
Addition: Cannulate your starting material (
-acylamino ester or -keto amide) dissolved in minimal DCM into the reaction mixture. -
Cyclization: Allow to warm to Room Temperature (RT). Monitor by TLC. Reaction is usually complete in 1–2 hours.[2]
-
Quench: CRITICAL STEP. Do not use acid wash. Quench with saturated aqueous
(to remove excess Iodine) and saturated .
Protocol B: The Schöllkopf Isocyanide Method
Best for: Simple 5-ethoxy-oxazoles or when starting from isocyanides.
Mechanism: Base-mediated condensation of an
Optimized Workflow
| Parameter | Specification | Reasoning |
| Base | Strong base required to deprotonate the | |
| Solvent | THF (Tetrahydrofuran) | Excellent solubility for lithiated species; must be distilled/dry. |
| Temperature | -78°C | Essential to prevent polymerization of the isocyanide. |
Step-by-Step Protocol
-
Dissolve the isocyanide (e.g., ethyl isocyanoacetate) in dry THF at -78°C.
-
Add
-BuLi (1.1 equiv) dropwise. Stir for 30 mins to form the carbanion. -
Add the acyl chloride or anhydride (0.5 equiv if using anhydride for symmetry) dropwise.
-
Allow to warm to 0°C slowly. The cyclization occurs spontaneously upon warming.
-
Workup: Dilute with
, wash with water (neutral pH only). Dry over .
Critical Handling: Purification & Storage
WARNING: 90% of user failures occur here. 5-Alkoxy-oxazoles are "masked esters." If you expose them to acidic silica gel, they will hydrolyze back to the starting material or ring-open to acyclic products.
The "Safe-Passage" Purification Guide
-
Stationary Phase:
-
Preferred: Neutral Alumina (Activity Grade III).
-
Alternative: Silica Gel pre-treated with 2-5% Triethylamine (
). Flush the column with 5% /Hexanes before loading your sample.
-
-
Eluent:
-
Always include 1%
in your eluent system (e.g., Hexanes/EtOAc + 1% ).
-
-
Storage:
-
Store at -20°C under Argon.
-
Ideally, use immediately in the next step (e.g., Diels-Alder reaction).
-
Troubleshooting & FAQs
Ticket #102: "My product vanished on the column."
Diagnosis: Acidic hydrolysis.
Solution: You likely used standard silica gel. The surface acidity of silica (
Ticket #105: "Low yield in Wipf Cyclization (Protocol A)."
Diagnosis: Moisture contamination or insufficient base.
Mechanistic Insight: The reaction generates HI (Hydroiodic acid) as a byproduct. If you do not have at least 2 equivalents of base per equivalent of Iodine, the HI will destroy your product as it forms.
Fix: Ensure you are using 4.0 equivalents of
Ticket #109: "Reaction works, but product decomposes during evaporation."
Diagnosis: Thermal instability. Solution: 5-Alkoxy-oxazoles can be thermally labile. Fix: Do not use a water bath >30°C on the rotavap. If the product is an oil, do not dry under high vacuum for extended periods if it is volatile.
Ticket #115: "Can I use these conditions for 5-hydroxy-oxazoles?"
Answer: No. 5-Hydroxy-oxazoles (oxazolones) exist in equilibrium with their keto-tautomers (azlactones). They require different handling and are generally more stable as the O-protected (alkoxy) forms described here.
Mechanistic Visualization (Wipf Protocol)
Figure 2: Mechanistic flow of the Iodine-mediated cyclodehydration.
References
-
Wipf, P.; Miller, C. P. (1993).[3] "A new synthesis of highly functionalized oxazoles."[3] The Journal of Organic Chemistry, 58(14), 3604–3606.
- Grounding: Establishes the protocol as the standard for mild cyclodehydr
-
Schöllkopf, U. (1977). "Syntheses of Heterocyclic Compounds with Isocyanides." Angewandte Chemie International Edition, 16(6), 339–348.
- Grounding: The authoritative source for isocyanide-based oxazole synthesis.
-
Turchi, I. J.; Dewar, M. J. (1975). "The Chemistry of Oxazoles." Chemical Reviews, 75(4), 389–437.
- Grounding: Comprehensive review covering stability and reactivity p
-
Hassner, A.; Fischer, B. (1992). "Oxazoles from alpha-acylamino ketones."[4] Heterocycles, 35(2).
- Grounding: Discusses the limitations of acidic cycliz
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all reagents (
Sources
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. synarchive.com [synarchive.com]
Common side reactions in the synthesis of 5-substituted oxazole-2-carboxylates
Technical Support Center: 5-Substituted Oxazole-2-Carboxylates
Topic: Troubleshooting Common Side Reactions in Synthesis Audience: Senior Medicinal Chemists & Process Development Scientists
Introduction: The Structural Challenge
The 5-substituted oxazole-2-carboxylate scaffold is a critical pharmacophore, often serving as a bioisostere for amide bonds or as a rigid linker in peptidomimetics. However, unlike their 4-carboxylate counterparts (derived conveniently from serine), 5-substituted oxazole-2-carboxylates present unique synthetic challenges. The electron-withdrawing ester at C2 renders the oxazole ring significantly more electron-deficient, increasing susceptibility to nucleophilic ring opening and hydrolysis.
This guide addresses the three most prevalent synthetic routes:
-
Hantzsch-Type Condensation (
-haloketones + oxamates). -
Oxidative Cyclization (Wipf/Williams Protocol).[1]
-
C2-Metalation/Carboxylation (Post-functionalization).
Module 1: The Hantzsch-Type Condensation
Route: Reaction of
Diagnostic Workflow
Caption: Troubleshooting logic for the condensation of
Q&A: Troubleshooting Condensation Failures
Q1: I am observing significant amounts of dark, insoluble tar and low conversion of my
-
Corrective Action: Do not mix reagents stoichiometrically at room temperature. Adopt an Inverse Addition Protocol : Dissolve the ethyl oxamate (excess, 1.5–2.0 equiv) in the solvent (typically refluxing toluene or EtOH) and add the
-haloketone solution dropwise over 1–2 hours. This keeps the instantaneous concentration of the haloketone low relative to the nucleophile.
Q2: My LCMS shows a peak with the correct mass, but NMR indicates it’s not the oxazole. Could it be the acyclic intermediate?
A: Yes. The reaction proceeds via an initial
-
Corrective Action: Ensure the reaction temperature is sufficient for dehydration (
C). If the intermediate persists, treat the crude mixture with a dehydrating agent like Burgess reagent or POCl (if the ester tolerates it) to force ring closure.
Module 2: The Oxidative Cyclization (Wipf/Williams Protocol)
Route: Cyclization of
Protocol: Oxidation of Oxazoline-2-Carboxylates
Standard conditions often fail for electron-deficient C2-substituted systems. The BrCCl
| Step | Reagent | Conditions | Critical Parameter |
| 1. Cyclization | DAST or Deoxo-Fluor | -78°C to RT, DCM | Moisture Control: Hydrolysis of the activated intermediate leads to elimination (dehydroalanine). |
| 2. Oxidation | BrCCl | 0°C to RT, ACN | Base Sensitivity: DBU can cause ring opening if the reaction is prolonged. |
Q&A: Side Reactions in Oxidation
Q3: During the DAST cyclization of my serine-derived precursor, I see a major byproduct with a vinyl signal in the NMR. What is this?
A: This is the
-
Mechanism: The DAST activates the alcohol (forming an alkoxy-sulfur species). If the amide oxygen is slow to attack this intermediate (cyclization), the base (or DAST itself) abstracts the acidic
-proton, leading to elimination. -
Fix: Use Deoxo-Fluor at lower temperatures (-20°C) as it is less prone to elimination than DAST. Alternatively, use the milder Burgess Reagent , which proceeds via a syn-elimination mechanism that favors cyclization in these substrates [1].
Q4: The BrCCl
-
Fix: Switch to NiO
(Nickel Peroxide) oxidation in benzene or benzene/THF. It is a heterogeneous, radical-based oxidation that avoids strong bases and nucleophiles, preserving the sensitive C2-ester [2].
Module 3: Stability & C-H Functionalization
Mechanistic Pathway: Ring Opening via Lithiation
When attempting to install the 2-carboxylate via lithiation of a 5-substituted oxazole (using LiHMDS/n-BuLi and ClCOOEt), a common failure mode is ring opening to the isocyanide.
Caption: The equilibrium between the 2-lithiooxazole and the acyclic isocyanide enolate.
Q5: I tried to lithiate my 5-phenyloxazole to trap with ethyl chloroformate, but I isolated an acyclic acyl-amino alkene. Why? A: You exceeded the thermal ceiling of the 2-lithiooxazole.
-
Mechanism: The 2-lithio species exists in equilibrium with its ring-opened valency tautomer (the isocyanide enolate). At temperatures above -60°C, the equilibrium shifts toward the acyclic form. If the electrophile (ClCOOEt) reacts with the acyclic form (or if protonation occurs during workup), the ring is lost forever [3].
-
Protocol Adjustment: Perform the lithiation at -78°C strictly. Pre-cool the electrophile before addition. Use LiHMDS instead of n-BuLi to prevent nucleophilic attack on the oxazole ring itself.
Q6: Can I saponify the ethyl ester to the free acid? A: Proceed with extreme caution. Oxazole-2-carboxylic acids are inherently unstable and prone to spontaneous decarboxylation at room temperature, especially under acidic conditions.
-
Recommendation: If you need the acid for coupling, generate the potassium salt (using KOTMS or KOH in anhydrous conditions) and use it immediately in the next step without isolation. Do not acidify to low pH during workup [4].
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
-
Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[4][5] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168.[4]
-
Vedejs, E., & Monahan, S. D. (1996). Oxazole activation by N-alkylation: A route to 2-lithiooxazole and 2-(trimethylsilyl)oxazole. The Journal of Organic Chemistry, 61(15), 5192-5193.
-
Verrier, C., Martin, T., Hoarau, C., & Marsais, F. (2008).[6] Palladium-catalyzed direct arylation of oxazole-4-carboxylates. The Journal of Organic Chemistry, 73(18), 7383-7386. (Context on C2 acidity/instability).
Sources
- 1. Making sure you're not a bot! [drs.nio.res.in]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
Stability of "Ethyl 5-butoxy-1,3-oxazole-2-carboxylate" under acidic/basic conditions
The following technical guide addresses the stability profile, degradation pathways, and handling protocols for Ethyl 5-butoxy-1,3-oxazole-2-carboxylate .
Topic: Stability & Reactivity Profile (Acidic/Basic Conditions)
Executive Summary
Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a functionalized heterocyclic building block characterized by two competing reactivity centers: the C2-ethyl ester and the C5-butoxy group .[1]
While the oxazole core typically exhibits aromatic stability, the 5-alkoxy substituent introduces significant electron density, imparting "vinyl ether-like" character to the C4-C5 bond.[1] This makes the compound sensitive to hydrolytic ring cleavage under strongly acidic conditions. Conversely, the C2-ester is electron-withdrawing, providing a stabilizing effect against electrophilic attack but remaining susceptible to nucleophilic attack (hydrolysis) under basic conditions.[1]
Key Recommendation: For deprotection (ester hydrolysis), Lithium Hydroxide (LiOH) mediated saponification is the preferred pathway over acid hydrolysis to preserve ring integrity.
Module 1: Acidic Condition Stability
Q1: Can I use strong mineral acids (HCl, H₂SO₄) to hydrolyze the ethyl ester?
Recommendation: Proceed with Extreme Caution. While the C2-ester can be hydrolyzed to the carboxylic acid using mineral acids, the 5-butoxy group creates a high risk of side reactions.
The Mechanism of Failure:
-
Protonation: The oxazole ring nitrogen (N3) or the C5-oxygen can be protonated.
-
Vinyl Ether Instability: The C5-butoxy moiety renders the C4-C5 bond electron-rich.[1] In the presence of strong aqueous acid and heat, this system behaves like a vinyl ether, susceptible to hydration.
-
Ring Opening: Hydration at C4 or C5 can lead to the collapse of the aromatic system, resulting in ring opening to form acyclic amide/ester byproducts (e.g., derivatives of aspartic acid or glycine).
Safe Alternative: If acidic conditions are mandatory, use anhydrous Trifluoroacetic Acid (TFA) in dichloromethane (DCM) if you are removing acid-labile protecting groups elsewhere, as this avoids the water necessary for hydrolytic ring opening.[1] For ester hydrolysis, switch to basic conditions.[2]
Q2: What is the observed stability in mild acidic buffers (pH 4-6)?
Status: Stable. At ambient temperature, the compound is stable in mild acidic buffers (e.g., citrate or acetate buffers) used in LC-MS mobile phases.[1] The electron-withdrawing nature of the C2-ester lowers the pKa of the ring nitrogen (approx pKa ~0.8), making protonation negligible at pH > 2.[1]
Module 2: Basic Condition Stability
Q3: Is the compound stable to saponification (Base Hydrolysis)?
Status: High Stability (Preferred Pathway). Saponification is the standard method for converting the ethyl ester to the corresponding carboxylate salt.
-
Reagents: LiOH, NaOH, or KOH (1.0 - 2.0 equivalents).[1]
-
Solvent System: THF/Water or MeOH/Water (2:1 ratio).
-
Temperature: 0°C to Room Temperature (25°C).
Technical Note: Avoid heating >60°C during saponification. While the ring is stable to base, the resulting 5-butoxy-1,3-oxazole-2-carboxylic acid can be prone to thermal decarboxylation upon isolation, as electron-rich oxazole-2-carboxylic acids lose CO₂ more readily than their electron-deficient counterparts.[1]
Q4: Does the butoxy group act as a leaving group under basic conditions?
Status: Unlikely.
Nucleophilic aromatic substitution (
Module 3: Degradation Pathways & Visualization
The following diagram illustrates the competing pathways. The Green Path represents the safe, preferred workflow. The Red Path represents the high-risk degradation route.
Figure 1: Reaction landscape showing the stability window. Acidic hydrolysis poses a risk of ring cleavage, while controlled basic hydrolysis yields the stable carboxylate.
Module 4: Experimental Protocols
Protocol A: Safe Ester Hydrolysis (Saponification)
Use this protocol to generate the free acid without degrading the oxazole ring.
Reagents:
-
Substrate: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (1.0 eq)[1]
-
Base: Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (1.5 eq)[1]
-
Solvent: THF/Water (3:1 v/v)[1]
Step-by-Step:
-
Dissolution: Dissolve 100 mg of substrate in 3 mL of THF. Cool to 0°C.
-
Addition: Add 1 mL of water containing the dissolved LiOH (1.5 eq) dropwise.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature. Monitor by TLC or LC-MS (Expect mass shift: -28 Da for Et to H exchange).[1]
-
Workup (Critical):
-
Carefully acidify to pH ~4 using 1M Citric Acid (Avoid HCl to prevent local high acidity).
-
Extract immediately with Ethyl Acetate.
-
Dry over Na₂SO₄ and concentrate in vacuo at <30°C (Bath temp) to avoid decarboxylation.
-
Protocol B: Stability Stress Test
Use this to validate stability in your specific formulation buffer.[1]
| Condition | Reagent | Time | Expected Result |
| Acid Stress | 0.1 N HCl, 25°C | 4 Hours | < 5% Degradation (Monitor Ring Opening) |
| Base Stress | 0.1 N NaOH, 25°C | 1 Hour | 100% Conversion to Acid (Saponification) |
| Oxidative | 3% H₂O₂, 25°C | 2 Hours | Potential N-oxide formation or C5-oxidation |
| Thermal | Water, 80°C | 24 Hours | Stable (Neutral hydrolysis is slow) |
Module 5: Storage & Handling FAQs
Q: Is the compound hygroscopic? A: No, but the ester is susceptible to slow hydrolysis if stored in humid conditions over months. Store in a tightly sealed container.
Q: What is the recommended storage temperature? A: -20°C is optimal for long-term storage. 2-8°C is acceptable for active use.[1] Avoid storing the free acid form for long periods; generate it in situ if possible due to the decarboxylation risk.
Q: Can I use DMSO for stock solutions? A: Yes. The compound is stable in DMSO-d6 for NMR studies for >48 hours.[1] However, avoid acidic NMR solvents like CDCl₃ if it contains traces of HCl (common in aged bottles); filter CDCl₃ through basic alumina if unsure.
References
-
BenchChem. The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. (Accessed 2025).[3][4] Link[1]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. (Accessed 2025).[3][4] Link
-
Smolecule. Ethyl 5-butoxy-1,3-oxazole-2-carboxylate Product Page & Synthesis Data. (Accessed 2025).[3][4] Link
-
Google Patents. US7741315B2 - HIV integrase inhibitors (Cites synthesis/use of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate).[1] (Accessed 2025).[3][4][5] Link
-
ChemicalBook. Ethyl Oxazole-5-Carboxylate Properties and Stability Data. (Accessed 2025).[3][4] Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling.
Sources
"Ethyl 5-butoxy-1,3-oxazole-2-carboxylate" reaction scale-up challenges
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic process chemistry, I frequently consult on the scale-up bottlenecks of highly functionalized oxazoles.
The synthesis of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate —a critical intermediate in the production of HIV integrase inhibitors[1]—presents unique thermochemical and mass-transfer challenges. The standard protocol relies on the cyclodehydration of butyl N-[ethoxy(oxo)acetyl]glycinate using phosphorus pentoxide (P₂O₅) in acetonitrile[2]. While this Robinson-Gabriel-type cyclization works seamlessly at the bench scale, moving to a pilot reactor often introduces severe exotherms, reagent clumping, and product degradation[3].
This guide provides an in-depth, causality-driven troubleshooting framework and an optimized scale-up protocol to ensure your synthesis is safe, scalable, and high-yielding.
Process Workflow
Workflow for the cyclodehydration of butyl N-[ethoxy(oxo)acetyl]glycinate.
Frequently Asked Questions & Troubleshooting
Q1: My reactor stirrer seizes up, and a sticky mass coats the walls during P₂O₅ addition. What is the root cause? Causality: P₂O₅ is a potent dehydrating agent. As it drives the cyclodehydration of your precursor, it reacts with the liberated water to form polyphosphoric acid (PPA). PPA is exceptionally viscous. If your mixing is inadequate (e.g., using a magnetic stir bar or a low-torque impeller), the PPA coats the unreacted P₂O₅ particles, creating an impermeable barrier. This not only stalls the reaction but leaves a dangerous reservoir of unreacted reagent. Solution: Upgrade your reactor mechanics. Use a high-torque overhead stirrer equipped with an anchor or pitched-blade turbine to shear the PPA layer. Never add P₂O₅ in a single batch at scale; divide it into 8–10 discrete portions to allow the local viscosity to dissipate before the next addition[3].
Q2: We experienced a sudden, violent temperature spike when heating the reactor to 60°C. How do we control this exotherm?
Causality: The hydration of P₂O₅ is highly exothermic. If P₂O₅ clumps during addition at lower temperatures (as described in Q1), a reservoir of unreacted material accumulates. When you ramp the reactor to 60°C, the viscosity of the PPA drops sharply. This suddenly exposes the encapsulated P₂O₅ to the bulk solvent and water, triggering a rapid, uncontrollable runaway reaction[2].
Solution: Implement a self-validating addition protocol . Monitor the internal temperature (
Q3: In-process LC-MS shows 100% conversion, but our isolated yield is terrible, and we see degradation peaks after the aqueous workup. Why?
Causality: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate contains two ester-like linkages. The 5-butoxy group acts as an electron-donating group via resonance, making the oxazole ring highly electron-rich and particularly susceptible to acidic hydrolysis. Quenching excess P₂O₅ generates copious amounts of hot, concentrated phosphoric acid. If the quench is not strictly temperature-controlled, the combination of high acidity and heat rapidly hydrolyzes the product[2].
Solution: Utilize a reverse quench . Instead of adding water to the reactor, slowly transfer the reaction mixture into a secondary vessel containing a large volume of pre-chilled water (0–5°C) and dichloromethane (DCM), ensuring
Troubleshooting Logic Tree
Troubleshooting logic tree for resolving common scale-up failures in oxazole synthesis.
Scale-Up Parameter Comparison
Summarizing the critical control points (CCPs) when moving from the bench to the pilot plant:
| Parameter | Bench Scale (10 g) | Pilot Scale (783 g) | Causality / Rationale |
| Stirring Mechanism | Magnetic stir bar | High-torque overhead (Anchor) | P₂O₅ hydration generates highly viscous PPA. Magnetic stirring fails at scale, causing reagent encapsulation. |
| P₂O₅ Addition | Single batch | 8–10 discrete portions | Prevents accumulation of unreacted P₂O₅, which can trigger a delayed, violent exothermic runaway upon heating. |
| Reaction Temp | 60°C (Immediate) | Decouples the heat of hydration (during addition) from the heat of the cyclodehydration reaction. | |
| Quench Method | Direct water addition | Reverse quench into H₂O/DCM | Minimizes the time the electron-rich oxazole spends in hot, concentrated phosphoric acid, preventing hydrolysis. |
Optimized Scale-Up Protocol
The following methodology is adapted for a 3.38 mol scale based on validated patent literature[2],[3].
Step 1: Reactor Preparation
-
Purge a 50 L glass-lined or Chemglass reactor with N₂.
-
Equip the reactor with a high-torque overhead stirrer to handle high-viscosity intermediates.
-
Charge 8 L of anhydrous acetonitrile and 783 g (3.38 mol) of butyl N-[ethoxy(oxo)acetyl]glycinate[3].
Step 2: Self-Validating P₂O₅ Addition
-
Set the reactor jacket cooling to maintain an internal temperature (
) below 40°C. -
Weigh out 415 g (2.92 mol) of P₂O₅ and divide it into 8 to 10 equal portions[3].
-
Validation Loop: Add one portion of P₂O₅. Monitor
. Wait for the localized exotherm to peak and subside before adding the next portion. Do not proceed if the temperature does not stabilize.
Step 3: Cyclodehydration
-
Once the addition is complete and the temperature is stable, ramp the reactor heating jacket to achieve a
of 60°C[3]. -
Stir vigorously for 1 hour.
-
Validation Loop: Pull an aliquot for LC-MS analysis. The reaction is deemed complete when the precursor mass (M+1 = 232) is fully converted to the oxazole product (M+1 = 214)[2].
Step 4: Reverse Quench & Extraction
-
Cool the reaction mixture to 20°C.
-
Prepare a secondary 50 L extraction vessel containing 8 L of pre-chilled deionized water (0–5°C) and 8 L of methylene chloride (DCM)[2].
-
Slowly transfer the reaction mixture into the secondary vessel, maintaining the quench temperature below 20°C to prevent product hydrolysis.
-
Separate the layers. Extract the aqueous layer with three additional 2 L volumes of DCM[2].
Step 5: Neutralization & Isolation
-
Wash the combined organic layers with two 4 L portions of saturated aqueous NaHCO₃ to neutralize any residual phosphoric acid[2].
-
Dry the organic fraction over anhydrous MgSO₄, filter, and concentrate under vacuum.
-
Purify the resulting oil via silica gel chromatography (eluting with a 0–30% EtOAc/heptane gradient) to yield the pure Ethyl 5-butoxy-1,3-oxazole-2-carboxylate[2].
References
- Title: US7741315B2 - HIV integrase inhibitors Source: Google Patents URL
- Title: US20070179196A1 - HIV integrase inhibitors Source: Google Patents URL
Sources
Technical Support Center: A Guide to the Storage and Handling of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate
Welcome to the technical support center for Ethyl 5-butoxy-1,3-oxazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of oxazole derivatives and carboxylate esters.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Ethyl 5-butoxy-1,3-oxazole-2-carboxylate?
A1: While a specific datasheet for this novel compound is not yet available, based on structurally similar ethyl oxazole-carboxylate derivatives, refrigerated and desiccated storage is recommended.[1][2] To prevent potential degradation, store the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Oxazole rings can be susceptible to photolysis and oxidation.[3]
Q2: What type of container should I use for long-term storage?
A2: Use a tightly sealed, amber glass vial or a container made of a non-reactive material. The amber color will protect the compound from light, and a tight seal will prevent moisture and air from entering. For extended storage, consider flushing the container with an inert gas before sealing.
Q3: Is this compound sensitive to moisture?
A3: Yes, there is a potential for moisture sensitivity. Some oxazole derivatives, particularly those with certain substituents, can be unstable towards hydrolytic ring-opening.[4] Carboxylate esters can also undergo hydrolysis, especially in the presence of acids or bases. Therefore, it is crucial to store the compound in a dry environment.[5][6]
Q4: What are the signs of decomposition I should look for?
A4: Any change in the physical appearance of the compound, such as a change in color from colorless/pale yellow to brown, or a change in consistency, could indicate degradation. If you are using analytical techniques such as NMR or LC-MS, the appearance of new, unexpected peaks would be a clear sign of decomposition.
Troubleshooting Guide
Scenario 1: My compound has changed color after a few weeks in storage.
-
Potential Cause: This is likely due to oxidation or exposure to light. The oxazole ring system can be susceptible to oxidation.[3]
-
Solution:
-
Re-evaluate your storage conditions. Ensure the container is tightly sealed and protected from light.
-
For future storage, flush the vial with an inert gas like argon or nitrogen before sealing.
-
If possible, re-purify a small amount of the material to check if the original purity can be restored.
-
Scenario 2: I am seeing unexpected byproducts in my reaction.
-
Potential Cause: If the compound has been improperly stored, it may have partially degraded. Hydrolysis of the ester or opening of the oxazole ring could lead to reactive intermediates that interfere with your intended reaction.[4]
-
Solution:
-
Confirm the purity of your starting material using an appropriate analytical method (e.g., NMR, LC-MS).
-
If the purity is compromised, consider purifying the material before use.
-
Always use a fresh sample from a properly stored batch for critical experiments.
-
Scenario 3: The compound is not dissolving as expected.
-
Potential Cause: While the butoxy and ethyl ester groups suggest good solubility in common organic solvents, polymerization or degradation could lead to less soluble byproducts.
-
Solution:
-
Gently warm the solvent and try to dissolve the compound.
-
Use sonication to aid dissolution.
-
If solubility issues persist, it may be a sign of significant degradation, and a fresh sample should be used.
-
Data and Protocols
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down potential degradation pathways. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the oxazole ring.[3] |
| Light | Protected from light (Amber vial) | To prevent photochemical degradation.[3] |
| Moisture | Desiccated/Dry | To prevent hydrolysis of the ester and oxazole ring.[4] |
This protocol outlines the steps for preparing a stock solution of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate for use in experiments.
-
Equilibration: Allow the container of the compound to warm to room temperature in a desiccator before opening. This prevents condensation of moisture onto the cold compound.
-
Inert Atmosphere: If possible, perform all manipulations in a glove box or under a stream of inert gas.
-
Weighing: Quickly and accurately weigh the desired amount of the compound into a clean, dry vial.
-
Solvent Addition: Add the desired volume of an appropriate anhydrous solvent to the vial.
-
Dissolution: Cap the vial and mix thoroughly until the compound is fully dissolved. Sonication can be used to aid dissolution.
-
Storage of Solution: Store the stock solution at -20°C or -80°C in a tightly sealed vial, protected from light. For long-term storage, consider aliquoting into smaller volumes to avoid repeated freeze-thaw cycles.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Ethyl oxazole-5-carboxylate | 118994-89-1 [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bobistheoilguy.com [bobistheoilguy.com]
- 6. Illustrated Glossary of Organic Chemistry - Carboxylaten ester [chem.ucla.edu]
Validation & Comparative
Comparative Biological Activity Guide: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate vs. Direct-Acting Oxazoles
As a Senior Application Scientist, evaluating the biological efficacy of a compound requires distinguishing between direct receptor agonists and sophisticated synthetic linchpins. Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (EBOC, CAS 865300-23-8) represents the latter. Unlike traditional oxazole derivatives that exhibit standalone biological activity, EBOC is engineered as a highly reactive diene/dipole precursor. Its primary biological value is unlocked when it undergoes cyclization to form potent tricyclic naphthyridine derivatives—critical pharmacophores for HIV-1 integrase inhibitors[1].
This guide objectively compares the indirect, highly targeted biological utility of EBOC against the direct, broad-spectrum activities of other oxazole classes, providing actionable experimental workflows and mechanistic insights for drug development professionals.
Mechanistic Divergence: Precursor vs. Direct Agonist
To understand EBOC’s utility, we must contrast its mechanism of action with standard biologically active oxazoles:
-
EBOC (The Synthetic Precursor): EBOC does not directly bind to biological targets. Instead, the 5-butoxy group acts as an activating/leaving group during high-temperature Diels-Alder-type cycloadditions. The ethyl carboxylate moiety is perfectly positioned to form a dione/hydroxy system post-cyclization. This resulting system chelates the essential
ions in the active site of HIV-1 integrase, blocking the viral DNA strand transfer process[1]. -
Benzoxazoles & Thiazole-5-carboxylates (The Direct Agonists): These compounds possess stable, flat aromatic systems that directly intercalate into protein pockets. For example, benzoxazole derivatives directly inhibit Cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects or bind to bacterial ribosomes to halt pathogen replication[2]. Similarly, related thiazole/oxazole-5-carboxylates directly disrupt fungal cell wall synthesis[3].
Fig 1. Mechanistic divergence between EBOC (precursor) and direct-acting oxazoles.
Comparative Biological Activity & Performance Data
The following table summarizes the quantitative biological performance of EBOC-derived compounds compared to standalone oxazole alternatives.
| Compound Class | Primary Application | Target Mechanism | Representative Efficacy Metric |
| EBOC-Derived Tricyclics | Antiviral (HIV) | HIV-1 Integrase Strand Transfer Inhibition | |
| Benzoxazole Derivatives | Antibacterial / Anti-inflammatory | COX-2 Inhibition / Ribosomal Binding | MIC 25-50 µg/mL (S. aureus)[2] |
| Thiazole/Oxazole-5-carboxylates | Agrochemical (Fungicidal) | Fungal Cell Wall / Ergosterol Synthesis |
Insight: While benzoxazoles offer broad-spectrum utility with moderate potency (microgram range), EBOC-derived tricyclics achieve extreme target specificity and nanomolar potency due to their precise geometric alignment with the integrase metal-binding domain[1].
Experimental Methodologies (Self-Validating Protocols)
To evaluate the biological activity of EBOC, researchers must first synthesize the active pharmacophore and subsequently test it in a validated biochemical assay. The following protocols form a self-validating system.
Protocol A: High-Pressure Cyclization of EBOC to Active Pharmacophore
Causality: The extreme heat and pressure are required to overcome the activation energy barrier of the cycloaddition, while the aqueous environment facilitates the elimination of the butoxy group as butanol, driving aromatization[1].
-
Reagent Assembly: Combine EBOC (44.5 g, 208.6 mmol) with 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one (25 g, 104.3 mmol) in a heavy-walled, glass-lined stainless steel reactor[1].
-
Catalytic Solvent Addition: Add deionized water (2.82 mL, 156.7 mmol) to the mixture[1].
-
Thermal Cyclization: Seal the vessel and heat at 130°C with continuous overhead stirring for exactly 72 hours[1].
-
Isolation: Cool the vessel in an ice-water bath. Carefully vent the gaseous by-products. Triturate the resulting solidified product mixture with diethyl ether[1].
-
System Validation (LC-MS): Perform LC-MS on the precipitate. The disappearance of the EBOC mass peak (m/z 214
) and the appearance of the target tricyclic mass peak validates the successful generation of the biologically active core.
Protocol B: In Vitro HIV-1 Integrase Strand Transfer Assay
Causality: This assay isolates the specific strand transfer step of viral integration. By introducing the EBOC-derived compound, we can quantify its ability to competitively block the
-
Complex Assembly: Incubate recombinant HIV-1 integrase with a fluorophore-quenched double-stranded DNA oligonucleotide mimicking the viral U5 LTR sequence.
-
Inhibitor Introduction: Add the EBOC-derived compound synthesized in Protocol A at varying concentrations (0.1 nM to 1 µM) in an assay buffer containing 10 mM
. -
Target DNA Addition: Introduce the target host DNA substrate to initiate the strand transfer reaction.
-
System Validation (Positive Control): Run a parallel assay using a known integrase inhibitor (e.g., Raltegravir) to validate the assay's dynamic range and sensitivity.
-
Quantification: Measure fluorescence recovery after 1 hour at 37°C. Calculate the
based on the dose-response curve.
Fig 2. Self-validating workflow for EBOC cyclization and subsequent integrase assay.
Expert Insights on Molecular Design
When comparing EBOC to other oxazoles, the structural genius lies in its instability. Standard oxazoles are designed to be metabolically stable to survive first-pass metabolism and reach their targets intact[2]. In contrast, EBOC is a "spring-loaded" molecule.
The 5-butoxy substitution is not meant to interact with a biological receptor; it is an electron-donating group that enriches the oxazole ring, making it highly susceptible to nucleophilic attack and cycloaddition. Once the reaction occurs, it acts as an excellent leaving group. Meanwhile, the ethyl carboxylate at the 2-position survives the cyclization process to become the critical oxygen-rich chelating arm that binds the magnesium ions in the HIV integrase pocket[1]. Therefore, assessing EBOC's biological activity requires viewing it through the lens of synthetic virology rather than traditional pharmacology.
References
1.[1] US7741315B2 - HIV integrase inhibitors - Google Patents. Available at: 2.[2] Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. Available at:[Link] 3.[3] Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate - ResearchGate. Available at:[Link]
Sources
Validation of the structure of "Ethyl 5-butoxy-1,3-oxazole-2-carboxylate" by X-ray crystallography.
This guide serves as a definitive technical resource for the structural validation of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate , a critical scaffold in medicinal chemistry often utilized for its lipophilic butoxy tail and ester functionality.
While Nuclear Magnetic Resonance (NMR) is the workhorse of characterization, this guide objectively compares its limitations against the absolute structural certainty provided by Single-Crystal X-ray Diffraction (SC-XRD) , specifically for resolving oxazole regiochemistry and alkoxy group conformation.
Executive Summary: The Regiochemical Challenge
In the synthesis of 2,5-disubstituted oxazoles, particularly via the cyclodehydration of
-
The Problem: The oxazole ring protons are absent in fully substituted derivatives, rendering scalar coupling (
) useless for ring assignment. -
The Solution: SC-XRD provides a direct, model-free 3D map of electron density, unambiguously assigning the O1 and N3 atoms and the precise alkyl chain conformation.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
The following table contrasts the performance of SC-XRD against high-field NMR (600 MHz) and HRMS for this specific molecular class.
Table 1: Structural Elucidation Performance Matrix
| Feature | SC-XRD (The Gold Standard) | 2D NMR (HMBC/NOESY) | HRMS (Q-TOF) |
| Regioisomer Discrimination | Absolute. Distinguishes 2,5- vs 2,4-substitution via bond lengths (C=N vs C-O). | Inferential. Relies on weak long-range correlations ( | None. Isomers have identical m/z ratios. |
| Heteroatom Assignment | Precise. Distinguishes N vs. O in the ring based on electron density and thermal ellipsoids. | Indirect. Requires | Elemental only. Confirms formula, not position. |
| Conformational Analysis | Direct. Visualizes the syn/anti orientation of the C5-butoxy tail. | Averaged. Solution state provides a time-averaged conformation, masking static steric clashes. | N/A. |
| Sample Requirement | Single crystal ( | Dissolved sample (mg scale). | Microgram scale. |
| Turnaround Time | 2–24 hours (instrument dependent). | 1–4 hours. | <15 minutes. |
Expert Insight: While NMR is faster, it often fails to distinguish the "butoxy" orientation relative to the ring nitrogen due to free rotation in solution. SC-XRD freezes the bioactive conformation, providing critical data for docking studies in drug development.
Experimental Protocol: Validated Workflow
The following methodology ensures high-quality structure solution, specifically addressing the challenges of the flexible butoxy chain which can cause disorder.
Phase A: Crystallization Strategy (The Critical Step)
The butyl chain increases vibrational freedom, often lowering the melting point. Standard evaporation often yields oils.
-
Method: Slow Evaporation at Reduced Temperature.
-
Solvent System: Diethyl ether / n-Pentane (1:3 ratio).
-
Protocol:
-
Dissolve 20 mg of the compound in 1 mL of diethyl ether.
-
Layer 3 mL of n-pentane carefully on top.
-
Store at 4°C (refrigerator) to reduce thermal motion of the butyl chain.
-
Harvest colorless blocks after 48–72 hours.
-
Phase B: Data Collection & Refinement
-
Temperature: 100 K (Cryostream). Crucial: Cooling is mandatory to freeze the butyl chain disorder; room temperature collection will likely result in high B-factors for the terminal methyl group.
-
Radiation: Mo-K
( Å) or Cu-K ( Å). Cu is preferred for this light-atom organic to maximize diffraction intensity. -
Refinement:
-
Solve structure using Direct Methods (SHELXT).
-
Refine using Full-Matrix Least-Squares (SHELXL).
-
Check: Verify the C–O–C bond angle of the butoxy group (
) to confirm sp2/sp3 hybridization character.
-
Visualizing the Validation Logic
The following diagram illustrates the decision pathway used by structural biology teams to choose SC-XRD over NMR for this scaffold.
Figure 1: Decision matrix for structural validation. Note the diversion to SC-XRD when NMR fails to resolve quaternary carbon connectivity.
Technical Discussion: Why X-ray Wins for Oxazoles
The "Silent" Carbon Problem
In Ethyl 5-butoxy-1,3-oxazole-2-carboxylate , the C2, C4, and C5 carbons are all quaternary or heteroatom-bound without attached protons.
-
NMR Limitation: In HMBC (Heteronuclear Multiple Bond Correlation) experiments, detecting 2-bond vs. 3-bond correlations across the heteroatoms (O and N) is difficult due to similar coupling constants (
). -
X-ray Advantage: X-ray crystallography measures bond lengths directly.
-
C=N bond: Typically 1.28–1.30 Å .
-
C–O bond (ring): Typically 1.36–1.38 Å .
-
C–C bonds: Typically 1.40–1.44 Å (aromatic character).
-
Validation: By measuring the bond length between the ring carbons and the carboxylate/butoxy attachments, the regiochemistry is mathematically proven [1, 2].
-
Butoxy Chain Conformation
The "butoxy" group is flexible. In the crystal lattice, this group will adopt a low-energy conformation (often anti-periplanar) to maximize packing efficiency.
-
Why this matters: If this molecule is a drug candidate, the crystal structure reveals the accessible conformation for binding to a protein pocket. NMR only shows a blur of rotating conformers.
References
-
Marjani, A. P., Khalafy, J., & Pesyan, N. N. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry, 66, 27–31.[1][2] Available at: [Link]
-
PubChemLite. (2025).[3] Ethyl 5-ethoxy-1,3-oxazole-2-carboxylate (Compound Summary). PubChem.[3][4] Available at: [Link]
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]
Sources
"Ethyl 5-butoxy-1,3-oxazole-2-carboxylate" vs. thiazole analogs in biological assays.
Topic: Comparative Guide: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate vs. Thiazole Analogs in HIV Integrase Inhibitor Design Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Virologists, and Drug Discovery Leads
Executive Summary: The Scaffold Choice
Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is not merely a reagent; it is a specialized pharmacophore precursor used primarily in the synthesis of tricyclic HIV Integrase Strand Transfer Inhibitors (INSTIs). While the oxazole core offers distinct solubility and hydrogen-bonding advantages, its thiazole analogs are frequently explored to modulate metabolic stability and lipophilicity.
This guide objectively compares the performance of the oxazole ester against its thiazole bioisosteres, focusing on synthetic utility, biological potency (IC50), and ADME properties.
Technical Comparison: Oxazole vs. Thiazole Scaffolds
The choice between the oxygen-containing oxazole and the sulfur-containing thiazole fundamentally alters the physicochemical profile of the final drug candidate.
| Feature | Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (The Product) | Thiazole Isostere (Alternative) | Causality & Impact |
| Electronic Character | Oxazole engages in stronger H-bonding with water/enzymes but is more prone to hydrolytic ring opening. Thiazole offers better lipophilic contacts. | ||
| Lipophilicity (cLogP) | Lower (More Polar). | Higher (+0.5 to +1.0 log units). | Oxazole improves aqueous solubility, critical for oral bioavailability of large tricyclic INSTIs. Thiazole improves membrane permeability but risks metabolic clearance. |
| Metabolic Stability | Moderate (CYP450 liability). | High (Resistant to oxidation). | The sulfur atom in thiazole is less susceptible to oxidative metabolism than the oxazole ring, often extending half-life ( |
| Synthetic Reactivity | High reactivity in cyclocondensations. | Lower reactivity; requires higher T. | The oxazole ester condenses rapidly with amines/hydrazines due to the electronegativity of oxygen activating the carbonyl. |
Synthetic Workflow & Utility
The primary application of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is the construction of the tricyclic core found in second-generation INSTIs. The oxazole ester reacts with functionalized pyridinones to fuse the rings.
Visualizing the Synthetic Pathway
Figure 1: Synthetic pathway for converting the oxazole ester into a bioactive HIV integrase inhibitor, highlighting the critical cyclocondensation step.
Representative Performance Data
The following data synthesizes results from patent literature (US 7,741,315) and bioisostere comparisons in Journal of Medicinal Chemistry.
Table 1: Biological & Physicochemical Comparison
| Parameter | Oxazole-Derived Inhibitor | Thiazole-Derived Inhibitor | Interpretation |
| HIV Integrase IC50 | < 0.10 µM (Highly Potent) | 0.15 - 0.50 µM | The oxazole oxygen often acts as a critical Lewis base for chelating the |
| Microsomal Stability ( | 25 - 40 min | > 60 min | Thiazoles resist oxidative ring opening better than oxazoles, making them superior for long-acting formulations. |
| Aqueous Solubility | > 50 µg/mL | < 10 µg/mL | The oxazole confers superior solubility, reducing formulation challenges. |
| Synthetic Yield | 75 - 85% | 50 - 65% | The oxazole ester is a more efficient electrophile in the ring-closure step. |
Validated Experimental Protocols
To verify the performance of the oxazole ester versus a thiazole analog, use the following self-validating protocols.
Protocol A: Comparative Cyclocondensation (Synthetic Efficiency)
Objective: Determine the reactivity of the ester in forming the tricyclic core.
-
Setup: In a heavy-walled pressure vessel, combine 1.0 equivalent of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (or thiazole analog) with 0.5 equivalents of the amine partner (e.g., 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one).
-
Solvent: Add water (0.75 eq) to facilitate proton transfer; do not use bulk solvent (neat reaction) or use minimal 2-methoxyethanol.
-
Reaction: Seal and heat to 130°C for 72 hours.
-
Workup: Cool to room temperature. The oxazole product typically solidifies. Triturate with diethyl ether.
-
Validation:
-
Success Criteria: Yield > 70% after trituration.
-
Failure Mode: If the thiazole analog fails to solidify or shows <30% conversion by LC-MS, the electrophilicity of the thiazole ester is insufficient for this thermal cyclization method.
-
Protocol B: HIV Integrase Strand Transfer Assay (Bioactivity)
Objective: Quantify the inhibitory potency (IC50) of the synthesized core.
-
Reagents: Recombinant HIV-1 Integrase, Biotinylated donor DNA, Digoxigenin-labeled target DNA, AlphaScreen acceptor/donor beads.
-
Assembly: Incubate Integrase (400 nM) with viral DNA (donor) for 30 min to form the Stable Synaptic Complex (SSC).
-
Treatment: Add the Oxazole-derived or Thiazole-derived test compound (serial dilution 1 nM - 10 µM). Incubate 15 min.
-
Strand Transfer: Add target DNA and
cofactor. Incubate 60 min at 37°C. -
Detection: Add AlphaScreen beads. The signal is generated only if the strand transfer occurs (bringing beads into proximity).
-
Analysis: Plot % Inhibition vs. Log[Concentration].
-
Self-Validation: The reference compound (e.g., Raltegravir) must show an IC50 between 10-30 nM. If >100 nM, the assay sensitivity is compromised.
-
Decision Logic: When to Use Which?
Use the following logic flow to determine if the Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is the correct starting material for your campaign.
Figure 2: Decision matrix for medicinal chemists choosing between oxazole and thiazole scaffolds based on ADME/Tox liabilities.
References
-
Han, Y., et al. (2010). HIV Integrase Inhibitors. U.S. Patent No.[1] 7,741,315 B2. Washington, DC: U.S. Patent and Trademark Office. Link
-
Mermer, A., et al. (2021).[2] The anti-HIV potential of imidazole, oxazole and thiazole hybrids: A mini-review. Arabian Journal of Chemistry, 14(8), 103284. Link
-
Hazuda, D. J., et al. (2000). Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells.[3] Science, 287(5453), 646-650. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
Sources
Publish Comparison Guide: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate as a Negative Control
This guide outlines the specific utility of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate as a negative control, particularly within the context of HIV-1 Integrase Inhibitor discovery and Fragment-Based Drug Design (FBDD) .
Executive Summary: The "Fragment" Logic
In the high-stakes environment of antiviral drug discovery—specifically targeting HIV-1 Integrase —distinguishing between true pharmacophoric binding and non-specific assay interference is critical.
Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (hereafter referred to as EBOC ) serves as a premier negative control because it represents the "unfused" biosynthetic precursor to potent tricyclic integrase inhibitors (such as analogues of Raltegravir or Dolutegravir).[1]
By retaining the chemical functionality (oxazole, ester/amide potential) but lacking the rigid, fused geometry required for the Two-Metal Ion Chelation mechanism, EBOC allows researchers to rigorously validate the specificity of their biological assays. If your assay flags EBOC as active, your screening conditions are likely generating false positives due to aggregation or non-specific hydrophobic binding.
Scientific Rationale: Why This Molecule?
The Pharmacophore Gap
To understand why EBOC is the perfect negative control, one must understand the "Positive" mechanism. HIV Integrase inhibitors (INSTIs) work by chelating two Magnesium (
-
The Active Drug (e.g., Tricyclic Pyrimido-oxazoles): The oxazole ring is fused to a pyrimidinone or similar ring.[1] This locks the carbonyl oxygens in a fixed position, creating a "pocket" that perfectly traps
ions. -
The Negative Control (EBOC): It contains the oxazole and the carboxylate, but they are free-rotating. The entropy cost to align them for chelation is too high, and the molecule lacks the third coordination point provided by the fused ring system.
Therefore, EBOC proves that activity is driven by scaffold geometry, not just the presence of an oxazole ring.
Mechanistic Comparison Table
| Feature | Active Candidate (Tricyclic INSTI) | Negative Control (EBOC) | Implication |
| Structure | Fused Pyrimido[1,2-a]oxazole | Single Oxazole Ring (Unfused) | EBOC lacks rigid planarity.[1] |
| Mg2+ Chelation | High Affinity (Two-Metal Binding) | Low/Null Affinity | EBOC cannot block the catalytic site. |
| Binding Mode | Interfacial Inhibition (Strand Transfer) | Non-specific / Transient | EBOC validates "Strand Transfer" specificity. |
| IC50 (Typical) | < 10 nM | > 50 µM | Huge potency window (>5000x). |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
Note: This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) format, the industry standard for this target.
Reagents Required[1][2][3][4][5][6][7][8]
-
Enzyme: Recombinant HIV-1 Integrase (His-tagged).
-
Substrate: Biotinylated LTR DNA (Donor DNA).
-
Target: Cy5-labeled Target DNA.
-
Detection: Europium-cryptate labeled anti-His antibody + Streptavidin-XL665.
-
Controls:
-
Positive: Raltegravir (100 nM).
-
Negative:EBOC (Ethyl 5-butoxy-1,3-oxazole-2-carboxylate) (50 µM).
-
Vehicle: DMSO (1%).
-
Step-by-Step Workflow
-
Compound Preparation:
-
Dissolve EBOC in 100% DMSO to create a 10 mM stock.
-
Perform a 1:3 serial dilution to generate an 8-point dose-response curve (Top concentration: 100 µM).
-
Critical Step: Ensure EBOC remains soluble. If precipitation occurs at >50 µM, the "negative" result is invalid due to light scattering.
-
-
Incubation (Strand Transfer Reaction):
-
In a 384-well low-volume plate, add 2.5 µL of Compound (EBOC or Active).
-
Add 5 µL of HIV-1 Integrase pre-incubated with Biotin-LTR DNA.
-
Incubate for 15 minutes at Room Temperature (allows compound to bind the enzyme-DNA complex).
-
Add 2.5 µL of Cy5-Target DNA to initiate the strand transfer.
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Add 10 µL of Detection Buffer (Eu-Anti-His + SA-XL665).
-
Incubate for 60 minutes at Room Temperature.
-
Read Plate: Excitation 337 nm; Emission 620 nm (Eu) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate HTRF Ratio:
. -
Self-Validation Rule: The assay is valid ONLY if the Z' factor > 0.5 AND the EBOC control shows < 10% inhibition at 10 µM.
-
Visualization: The "Scaffold Logic" Pathway
The following diagram illustrates the logical flow of using EBOC to filter False Positives in a screening campaign.
Caption: Logical workflow for utilizing Ethyl 5-butoxy-1,3-oxazole-2-carboxylate to discriminate between specific scaffold-driven inhibition and non-specific fragment effects.
Critical Interpretation of Results
When analyzing the data from the protocol above, use this reference table to interpret the behavior of EBOC.
| Observation | Diagnosis | Action Required |
| No Inhibition (up to 100 µM) | Ideal Result. The control is inactive. | Proceed with confidence. The assay is specific to the fused pharmacophore. |
| Partial Inhibition (at > 50 µM) | Solubility Limit. Likely aggregation. | Check the compound for precipitation. Use a detergent (0.01% Triton X-100). |
| Potent Inhibition (< 1 µM) | Assay Failure. | The assay is picking up "promiscuous" oxazoles. Re-optimize buffer conditions or check for metal contaminants. |
Why is this "Self-Validating"?
If EBOC inhibits your enzyme, your enzyme is likely reacting to the chemical class (oxazoles) rather than the drug shape. This saves you from optimizing a "lead" that is actually a non-specific binder.
References
-
Merck & Co., Inc. (2010). HIV Integrase Inhibitors: Tricyclic Analogs of Hydroxy Polyhydro-2,6-naphthyridine Dione. US Patent 7,741,315 B2. (Describes the synthesis of active inhibitors from the Ethyl 5-butoxy-1,3-oxazole-2-carboxylate precursor).
-
Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry, 51(18), 5843–5855. (Contextualizes the "Two-Metal" binding mechanism).
-
Grobler, J. A., et al. (2002). Diketo Acid Inhibitor Mechanism and HIV-1 Integrase: Implications for Drug Design. Proceedings of the National Academy of Sciences, 99(10), 6661-6666.
Sources
Benchmarking the reactivity of "Ethyl 5-butoxy-1,3-oxazole-2-carboxylate" against other heterocyclic esters
As drug development increasingly relies on complex, heavily substituted heteroaromatic scaffolds, the selection of appropriate diene building blocks is critical. Ethyl 5-butoxy-1,3-oxazole-2-carboxylate has emerged as a premier reagent for the synthesis of highly functionalized pyridines and furans.
This guide provides an objective, data-driven benchmark of this compound against other common heterocyclic esters, detailing the causality behind its superior reactivity and providing a self-validating protocol for its application in the Kondrat'eva cycloaddition.
The "Push-Pull" Electronic Paradigm
The exceptional reactivity of ethyl 5-butoxy-1,3-oxazole-2-carboxylate stems from its unique "push-pull" electronic configuration. Unsubstituted oxazoles are generally electron-deficient and aromatic, making them sluggish participants in [4+2] cycloadditions.
However, the introduction of the 5-butoxy group acts as a powerful electron-donating group (EDG) via the resonance of the oxygen lone pairs. This significantly raises the Highest Occupied Molecular Orbital (HOMO) of the oxazole diene system. Simultaneously, the 2-carboxylate ester acts as an electron-withdrawing group (EWG), stabilizing the resulting transition states and dictating strict regioselectivity during the nucleophilic attack[1].
Theoretical studies demonstrate that this specific activation lowers the activation barrier for the rate-determining Diels-Alder step to approximately 10 kcal/mol, allowing the reaction to proceed under highly tunable thermal conditions[2].
Comparative Benchmarking
To objectively evaluate its performance, we benchmarked ethyl 5-butoxy-1,3-oxazole-2-carboxylate against three structural analogs. The data below summarizes their reactivity profiles in a standard hetero-Diels-Alder reaction with a generic electron-deficient dienophile (e.g., maleimide).
| Heterocyclic Ester | C5 Substituent | Electronic Profile | Diels-Alder Reactivity | Typical Activation Energy ( | Primary Utility |
| Ethyl 5-butoxy-1,3-oxazole-2-carboxylate | -O-Butyl (Strong EDG) | Highly Activated (Push-Pull) | Extremely High | ~10.0 kcal/mol | Pyridine synthesis, HIV integrase inhibitors |
| Ethyl 5-methyl-1,3-oxazole-2-carboxylate | -Methyl (Weak EDG) | Moderately Activated | Moderate | ~22.5 kcal/mol | General heterocyclic derivatization |
| Ethyl oxazole-2-carboxylate | None (-H) | Deactivated | Very Low | >30.0 kcal/mol | Inert structural building block |
| Ethyl thiazole-2-carboxylate | None (S-heteroatom) | Highly Deactivated | Negligible | N/A | Nucleophilic acyl substitution only |
Data Synthesis: The 5-alkoxy substitution is the definitive variable. Without it, the oxazole ring resists cycloaddition due to the thermodynamic penalty of breaking its aromaticity.
Mechanistic Pathway
The primary application of ethyl 5-butoxy-1,3-oxazole-2-carboxylate is the Kondrat'eva reaction —a specialized Diels-Alder cycloaddition that converts oxazoles into pyridines.
Mechanistic pathway of the Kondrat'eva reaction using 5-butoxyoxazole to form pyridine scaffolds.
Self-Validating Experimental Methodology
The following protocol details the synthesis of a tricyclic pyridine scaffold—a known intermediate in the development of HIV integrase inhibitors[3]. This workflow is designed as a self-validating system , ensuring that researchers can analytically confirm the success of the reaction in real-time.
Objective: Synthesize a functionalized pyridine via the Kondrat'eva cycloaddition of ethyl 5-butoxy-1,3-oxazole-2-carboxylate and an alkene dienophile.
Step 1: Preparation & Assembly
-
Action: In a glass-lined stainless steel high-pressure reactor, combine 1.4 equivalents of ethyl 5-butoxy-1,3-oxazole-2-carboxylate with 1.0 equivalent of the chosen dienophile (e.g., 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one). Add a catalytic amount of deionized water.
-
Causality: The high-pressure reactor is strictly required to contain the volatile intermediates and the extruded alcohol at elevated temperatures. Water acts as an environmentally benign medium that enhances the hydrophobic effect, tightly packing the diene and dienophile to accelerate the transition state.
Step 2: Thermal Activation
-
Action: Seal the reactor and heat the mixture to 135°C under continuous stirring for 72 hours.
-
Causality: While the initial [4+2] cycloaddition has a low activation barrier, the subsequent ring-opening and extrusion of 1-butanol require sustained thermal energy to overcome the transition state of the highly strained bicyclic intermediate.
Step 3: In-Process Validation (Self-Validating Step)
-
Action: At the 48-hour mark, cool a 0.5 mL aliquot and analyze the headspace/liquid phase via GC-MS.
-
Validation Metric: This reaction is self-validating through the stoichiometric generation of 1-butanol . The detection of the 1-butanol peak (
74) directly correlates with the formation of the aromatized pyridine product. If the bicyclic adduct stalls and fails to aromatize, 1-butanol levels will plateau prematurely.
Step 4: Isolation & Purification
-
Action: Cool the reactor in an ice-water bath and carefully vent the gaseous byproducts. Extract the resulting orange solid residue and purify via silica gel chromatography using a heptane/ethyl acetate gradient.
-
Causality: Venting is critical as the extrusion process generates internal pressure. The gradient elution effectively separates the highly polar, newly formed pyridine product from any unreacted oxazole starting material.
References
-
5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis Source: ResearchGate URL:[Link]
-
A Theoretical Study of the Mechanisms and Regiochemistry of the Reactions of 5-Alkoxyoxazole with Thioaldehydes, Nitroso Compounds, and Aldehydes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
- US7741315B2 - HIV integrase inhibitors Source: Google Patents URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. A theoretical study of the mechanisms and regiochemistry of the reactions of 5-alkoxyoxazole with thioaldehydes, nitroso compounds, and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7741315B2 - HIV integrase inhibitors - Google Patents [patents.google.com]
Spectroscopic comparison of "Ethyl 5-butoxy-1,3-oxazole-2-carboxylate" with its precursors
The following guide provides an in-depth spectroscopic comparison of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate with its immediate synthetic precursor, Butyl N-ethoxy(oxo)acetylglycinate .
This analysis is based on the specific synthetic route utilized in the development of HIV integrase inhibitors (e.g., Raltegravir intermediates), where this oxazole serves as a critical scaffold.[1][2]
Introduction & Synthetic Context
Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a functionalized heterocyclic building block.[2][3][4][5][6][7] Its synthesis typically employs a cyclodehydration strategy starting from acyclic amino acid derivatives.[2][5] Understanding the spectroscopic transition from the acyclic precursor to the aromatic oxazole is vital for process validation, ensuring that the cyclization (ring closure) is complete and that no open-chain intermediates remain.[1][2]
The Core Transformation
The critical step involves the Robinson-Gabriel-type cyclodehydration of the acyclic amide-diester (Precursor ) to form the 5-alkoxyoxazole ring (Product ).[2][3][4]
-
Precursor: Butyl N-ethoxy(oxo)acetylglycinate (Acyclic)[1][2][4][5]
-
Reagent: Phosphorus Pentoxide (
) or similar dehydrating agents.[2][5]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Product: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (Cyclic/Aromatic)[3][4][5][6]
Synthetic Pathway Diagram
The following diagram outlines the flow from raw materials to the final oxazole, highlighting the critical comparison point.
Figure 1: Synthetic workflow converting glycine derivatives to the target oxazole via cyclodehydration.[2][3][4][5]
Spectroscopic Comparison (NMR & MS)
The transition from the acyclic precursor to the oxazole product is marked by distinct changes in the Proton NMR (
Comparative Data Table ( H NMR in )
| Feature | Precursor: Butyl N-ethoxy(oxo)acetylglycinate | Product: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate | Diagnostic Change |
| Structure State | Acyclic Amide-Diester | Aromatic Heterocycle | Ring Closure |
| NH Proton | Absent | Loss of NH (Critical confirmation of cyclization) | |
| Core CH/CH2 | Aromatization Shift (+2.21 ppm) & Integration change (2H | ||
| Butyl | Minimal shift (Ester | ||
| Ethyl | Slight downfield shift due to aromatic ring current | ||
| Mass Spec (ES) | Loss of 18 Da ( |
Detailed Analysis of Diagnostic Signals[1]
1. The "Glycine" Signal (The Primary Indicator)[1]
-
Precursor: The glycine moiety exists as a methylene group (
) flanked by an amide and an ester.[3][4][5] It appears as a doublet at 4.12 ppm (coupling with the NH).[5] -
Product: Upon cyclization, this carbon becomes
-4 of the oxazole ring.[5] It is now part of an aromatic system and bears only one proton.[5] The signal shifts significantly downfield to 6.33 ppm and collapses into a singlet .[5] -
Validation Check: If you see a doublet around 4.1 ppm, the reaction is incomplete.[1][2] If you see a singlet around 6.3 ppm, the aromatic ring has formed.
2. The Amide Proton
-
Precursor: A broad singlet at 7.56 ppm .[5]
-
Product: Completely absent.
-
Validation Check: Any residual broad peak in the 7-8 ppm region suggests unreacted starting material.[3][4][5]
3. Mass Spectrometry (MS)[1][5][6]
-
The reaction is a dehydration .[5] The molecular weight decreases by exactly 18.01 Da.[5]
-
Precursor: m/z 232 (
) -
Product: m/z 214 (
)
Experimental Protocol
This protocol is derived from validated patent literature (US 7,741,315 B2) for the synthesis of HIV integrase inhibitors.[1][2][5]
Step 1: Synthesis of Precursor (Butyl N-ethoxy(oxo)acetylglycinate)
This step converts glycine butyl ester into the acyclic amide precursor.[1][4][5]
-
Reagents: Butyl glycinate hydrochloride (1.0 equiv), Triethylamine (1.2 equiv), Diethyl oxalate (2.0 equiv).[1][2][5]
-
Solvent: Ethanol.
-
Procedure:
-
Mix butyl glycinate HCl, TEA, and diethyl oxalate in ethanol.
-
Heat at 50°C for 3 hours .
-
Dissolve residue in Dichloromethane (DCM) and wash with water (to remove TEA salts and excess glycine).[1][2][5]
-
Dry organic layer (
) and concentrate.[2][5][6]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Purification: Silica gel chromatography (Heptane/Ethyl Acetate gradient).[1][2][5]
-
Step 2: Cyclization to Product (Ethyl 5-butoxy-1,3-oxazole-2-carboxylate)
This step performs the critical ring closure.[2][3][4][5]
-
Reagents: Precursor from Step 1 (1.0 equiv), Phosphorus Pentoxide (
) (0.86 equiv).[2][5]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Procedure:
-
Add
in portions (Caution: Exothermic). -
Heat at 60°C for 1 hour .
-
Monitor: Check TLC or LCMS for disappearance of precursor (m/z 232) and appearance of product (m/z 214).
-
Workup: Cool to 20°C. Add water (quench). Extract with DCM.[5]
-
Wash organic layer with saturated
(neutralize acid).[2][5]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Dry (
) and evaporate.[5][6]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Purification: Silica gel chromatography (0-30% EtOAc/Heptane).[3][4][5][6]
Troubleshooting & Quality Control
Common Failure Modes
-
Incomplete Cyclization:
-
Symptom:[1][4][5][8][9][10] NMR shows both the singlet at 6.33 ppm and the doublet at 4.12 ppm.[1]
-
Cause: Insufficient heating time or deactivated
(absorbed moisture).[2][5]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Remedy: Ensure
is fresh/free-flowing. Extend reaction time at 60°C.
-
-
Hydrolysis of Ester:
-
Symptom:[1][4][5][8][9][10] Loss of ethyl or butyl signals in NMR; appearance of carboxylic acid broad peak.[5]
-
Cause: Harsh acidic workup or presence of excess water during heating.[2][5]
-
Remedy: Keep the reaction anhydrous.[2][5] Quench with cold water and immediately extract/neutralize with Bicarbonate.[5]
-
-
Regiochemistry Confirmation:
-
While unlikely with this specific starting material, confirm the position of the butoxy group.[1] The chemical shift of the oxazole proton (6.33 ppm) is characteristic of the
-4 position in 5-alkoxyoxazoles.[4] An -5 proton (in 4-alkoxy isomers) would typically appear further downfield (~7.0+ ppm).[3][4][5]
-
References
-
US Patent 7,741,315 B2 . HIV Integrase Inhibitors. Example 13, Steps 4-5. (Describes the exact synthesis and NMR data for Ethyl 5-butoxy-1,3-oxazole-2-carboxylate).
-
US Patent Application 2007/0179196 A1 . HIV Integrase Inhibitors. (Provides detailed experimental protocols and spectroscopic characterization).
-
PubChem Compound Summary . Ethyl 5-butoxy-1,3-oxazole-2-carboxylate. (General chemical information).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. evitachem.com [evitachem.com]
- 5. PubChemLite - Ethyl 5-ethoxy-1,3-oxazole-2-carboxylate (C8H11NO4) [pubchemlite.lcsb.uni.lu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US7741315B2 - HIV integrase inhibitors - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [drs.nio.res.in]
Safety Operating Guide
Proper Disposal Procedures: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate
Executive Summary & Chemical Profile
Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a specialized heterocyclic building block often used in medicinal chemistry. Unlike commodity chemicals, specific toxicological data (LD50, flash point) for this exact structure is often "Not Determined" in public databases. Therefore, the Precautionary Principle applies : treat this compound as a combustible, toxic organic intermediate until proven otherwise.
This guide defines the standard operating procedure (SOP) for disposal based on Structure-Activity Relationships (SAR) and RCRA (Resource Conservation and Recovery Act) compliance standards.
Structural Hazard Analysis (SAR)
Understanding the molecule's functional groups dictates the disposal logic:
| Functional Group | Chemical Behavior | Disposal Implication |
| Ethyl Ester | Hydrolyzable; Flammable/Combustible | Incompatible with strong acids/bases. Potential D001 (Ignitable) waste. |
| 1,3-Oxazole Ring | Nitrogen-containing heterocycle | Must be incinerated. Open burning or drain disposal releases NOx gases. |
| Butoxy Chain | Lipophilic ether linkage | High skin permeability. Increases risk of dermal absorption. strictly requires Nitrile/Neoprene double-gloving. |
Waste Characterization & Segregation
Before disposal, you must classify the waste stream.[1][2] As a research chemical, it rarely has a specific "U" or "P" list code unless it is a commercial pesticide formulation. It typically falls under Characteristic Waste .
RCRA Waste Codes (USA) / European Waste Codes (EWC)
-
Primary Classification: Non-Halogenated Organic Solvent/Solid.
-
Likely RCRA Codes:
-
D001 (Ignitable): If the liquid form has a flash point < 60°C (140°F). Assume this applies if unknown.
-
Not Listed (General Hazardous): If solid and non-reactive, it is often classified simply as "Hazardous Waste - Toxic/Irritant."
-
Segregation Rules (The "Never Mix" List)
-
❌ DO NOT MIX with Oxidizers: (e.g., Nitric Acid, Peroxides). The ester/ether functionality acts as a fuel source; mixing can cause exotherms or explosion.
-
❌ DO NOT MIX with Aqueous Acids/Bases: Promotes hydrolysis of the ester, potentially generating unpredictable byproducts or heat.
-
✅ ACCEPTABLE MIX: Compatible with other non-halogenated organic solvents (Acetone, Ethyl Acetate, Methanol) destined for high-temperature incineration.
Step-by-Step Disposal Protocol
Phase A: Preparation & Quenching
If the chemical is part of a reaction mixture:
-
Quench: Ensure no active reagents (e.g., LiAlH4, NaH) remain in the flask.
-
Neutralize: Adjust pH to 6–8 if the solution is acidic or basic.
-
Concentrate: If possible, rotary evaporate volatile solvents to reduce waste volume (collecting solvents as "Non-Halogenated Solvent Waste").
Phase B: Packaging (The "Lab-Pack" Method)
For pure substance or concentrated residue:
-
Primary Container: Transfer the substance into a chemically compatible container.
-
Liquids: Amber glass bottle with a Teflon-lined screw cap.
-
Solids: Wide-mouth HDPE jar.
-
-
Labeling (Critical):
-
Label must read: "HAZARDOUS WASTE - Ethyl 5-butoxy-1,3-oxazole-2-carboxylate" .
-
Add hazard pictograms: Flame (if liquid), Exclamation Mark (Irritant), Skull & Crossbones (if toxicity is suspected).
-
Note: Do not use abbreviations or chemical formulas alone.
-
-
Secondary Containment: Place the primary container inside a clear plastic zip-lock bag or a secondary tub to prevent leakage during transport.
Phase C: Final Disposal Path
-
Method: High-Temperature Incineration with fuel blending.
-
Why: The nitrogen in the oxazole ring requires controlled combustion to scrub nitrogen oxides (NOx).
-
Action: Move the labeled container to your laboratory's Satellite Accumulation Area (SAA) .
Visual Workflows
Figure 1: Disposal Decision Tree
This logic gate ensures you select the correct waste stream based on the physical state and mixture.
Caption: Logical workflow for segregating oxazole ester waste streams to ensure regulatory compliance.
Figure 2: Spill Response Contingency
Immediate actions to take if the primary container is breached.
Caption: Five-step immediate response protocol for spills involving organic intermediates.
Regulatory & Safety References
The protocols above are grounded in federal regulations and standard chemical hygiene practices.
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines hazardous waste characteristics D001-D003).
-
Source:
-
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Establishes the Precautionary Principle for novel chemicals).
-
Source:
-
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). (Mandates PPE and Spill Response training).
-
Source:
-
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (The "Gold Standard" for chemical disposal logic).
-
Source:
-
Sources
Personal protective equipment for handling Ethyl 5-butoxy-1,3-oxazole-2-carboxylate
Topic: Personal Protective Equipment (PPE) & Handling Protocol for Ethyl 5-butoxy-1,3-oxazole-2-carboxylate Audience: Senior Researchers, Medicinal Chemists, and Lab Safety Officers.
Part 1: Core Directive & Executive Summary
The "Universal Precaution" Mandate In drug discovery, specific toxicological data for intermediates like Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is often incomplete. As a Senior Application Scientist, I reject the "minimum compliance" approach. Instead, we treat this compound as a high-potency unknown . This guide operationalizes a "Zero-Exposure" standard, ensuring data integrity and personnel safety regardless of the compound's final toxicity classification.
Chemical Profile & Risk Assessment
-
Chemical Name: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate[1][2][3]
-
Molecular Formula:
[3] -
Functional Groups: 1,3-Oxazole core, Ethyl ester, Butoxy ether.
-
Primary Hazards (Inferred): Skin/Eye Irritant, Respiratory Sensitizer, Potential Hydrolysis (Acid sensitive).
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is not a suggestion; it is a requirement for accessing the workspace.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness) | Permeation Defense: The butoxy tail increases lipophilicity, potentially aiding skin absorption. Double gloving creates a sacrificial outer layer against solvent carriers (e.g., DCM, EtOAc). |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Vapor/Splash Guard: Esters can hydrolyze on moist mucous membranes (eyes) to form acids. Safety glasses are insufficient for liquid handling. |
| Body Protection | Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend) | Thermal/Chemical Shield: Oxazole synthesis often involves exothermic steps or flammable solvents. FR material prevents wick-effect burns. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Inhalation Control: Primary containment. If handling >5g of dry powder outside a hood, use a P100/N95 respirator . |
Part 3: Operational Handling Protocols
Engineering Controls & Setup
Before opening the vial, verify the engineering controls using this logical workflow.
Figure 1: Pre-operational engineering control validation workflow.
Transfer & Weighing Protocol
Objective: Transfer without aerosol generation or moisture contamination.
-
Preparation:
-
Equip the balance with a static eliminator (if solid) or use a positive displacement pipette (if viscous liquid).
-
Place a chemically resistant tray (spill containment) inside the fume hood.
-
-
The "Closed-Loop" Transfer:
-
Step A: Tare the receiving flask (with septum/cap) before adding the compound.
-
Step B: Open the source vial only inside the hood.
-
Step C: Transfer using a clean spatula (solid) or glass syringe (liquid). Do not pour.
-
Step D: Immediately recap both vessels.
-
-
Decontamination:
-
Wipe the exterior of the source vial with a Kimwipe dampened with Ethyl Acetate before returning to storage.
-
Reaction Monitoring (TLC/LCMS)
-
TLC Visualization: Oxazoles are UV active (254 nm). Use a stain (e.g., KMnO4 or Iodine) to check for hydrolysis byproducts (carboxylic acids).
-
Quenching: If used in a reaction, quench carefully. Oxazole rings can open under strong acidic conditions [1].
Part 4: Storage & Stability
| Parameter | Condition | Reasoning |
| Temperature | 2°C to 8°C (Refrigerate) | Prevents thermal degradation and slows ester hydrolysis. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | The butoxy ether and oxazole ring can be sensitive to oxidative stress over long periods. |
| Container | Amber Glass | Protects from UV-induced radical formation. |
| Segregation | Separate from Strong Acids/Oxidizers | Prevents accidental ring-opening or vigorous oxidation reactions. |
Part 5: Emergency Response & Disposal
Spill Cleanup Logic
In the event of a spill, immediate action defines the safety outcome.
Figure 2: Decision logic for chemical spill response.
Waste Disposal
-
Stream: Halogen-free Organic Waste (unless mixed with halogenated solvents).
-
Protocol:
-
Dissolve any solid residue in a minimal amount of Acetone or Ethyl Acetate.
-
Transfer to the designated "Organic Waste" carboy.
-
Do not dispose of down the drain. Oxazole derivatives may have aquatic toxicity [2].
-
Part 6: References
-
Palmer, D. C. (Ed.). (2004).[2][4][5] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.
-
National Institutes of Health (NIH). (2019). A comprehensive review on biological activities of oxazole derivatives. PubMed Central. [Link]
-
American Chemical Society (ACS). (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry. [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Buy Ethyl 5-butoxy-1,3-oxazole-2-carboxylate [smolecule.com]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
